2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone
説明
BenchChem offers high-quality 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(2,3-dimethylphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-7-6-10-19(17(16)2)21(24)20-9-5-4-8-18(20)15-23-13-11-22(3)12-14-23/h4-10H,11-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUPCKZDQACLSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2CN3CCN(CC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643876 | |
| Record name | (2,3-Dimethylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-13-6 | |
| Record name | Methanone, (2,3-dimethylphenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Dimethylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Mechanism of Action of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone and its Analogs as Farnesyltransferase Inhibitors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone, a member of the benzophenone-based class of farnesyltransferase inhibitors. While literature on this specific molecule is sparse, extensive research on structurally analogous compounds provides a robust framework for understanding its biological activity. This guide will delve into the molecular intricacies of farnesyltransferase inhibition, the pivotal role of this enzyme in cellular signaling and disease, and the structure-activity relationships that govern the potency and selectivity of this promising class of therapeutic agents. We will further explore established experimental protocols for the evaluation of these inhibitors, from in vitro enzymatic assays to in vivo models of disease, with a particular focus on their application in oncology and anti-malarial research.
Introduction: The Significance of Farnesyltransferase in Cellular Function and Disease
Protein farnesylation is a critical post-translational modification that facilitates the membrane localization and subsequent activation of a multitude of signaling proteins. This process is catalyzed by the enzyme farnesyltransferase (FTase), which attaches a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid group to a cysteine residue within a C-terminal "CaaX box" motif of target proteins[1][2]. One of the most notable substrates of FTase is the Ras family of small GTPases (H-Ras, N-Ras, and K-Ras), which are integral components of signal transduction pathways that regulate cell growth, differentiation, and survival[3].
Mutations in Ras genes are among the most common oncogenic drivers in human cancers, leading to constitutively active Ras proteins that promote uncontrolled cell proliferation. Consequently, the inhibition of FTase emerged as a promising therapeutic strategy to abrogate the function of oncogenic Ras[3][4][5]. While the clinical development of farnesyltransferase inhibitors (FTIs) for cancer has faced challenges due to alternative prenylation pathways for some Ras isoforms, these compounds have shown efficacy in certain contexts and have been explored for other therapeutic applications, including progeria and parasitic infections[6].
Notably, FTase has been validated as a compelling drug target in the malaria parasite, Plasmodium falciparum[6][7][8][9][10]. The parasite's FTase is essential for its viability, and inhibitors have demonstrated potent antimalarial activity both in vitro and in vivo[9][10][11]. The structural differences between human and P. falciparum FTase offer a window for the development of selective inhibitors with a favorable therapeutic index[9][12].
The Benzophenone Scaffold: A Privileged Structure for Farnesyltransferase Inhibition
The benzophenone core represents a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities[13]. In the context of FTase inhibition, the benzophenone structure serves as a rigid backbone that can be appropriately functionalized to mimic the binding of the CaaX peptide substrate[3][4]. The two phenyl rings of the benzophenone can engage in hydrophobic interactions within the active site of FTase, while strategic placement of substituents allows for the formation of key hydrogen bonds and other non-covalent interactions that contribute to high-affinity binding[1].
The compound 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone incorporates several key structural features characteristic of this class of inhibitors:
-
The Benzophenone Core: Provides the fundamental structural framework for interaction with the enzyme's active site.
-
Dimethyl Substitution: The methyl groups on one of the phenyl rings can influence the molecule's conformation and hydrophobic interactions.
-
Methylpiperazinomethyl Moiety: This basic side chain is a critical feature that has been shown to enhance the in vivo antimalarial activity of benzophenone-based FTIs[9]. The piperazine nitrogen can be protonated at physiological pH, potentially improving solubility and facilitating interactions with negatively charged residues in the enzyme's active site.
Mechanism of Action: Competitive Inhibition of Farnesyltransferase
Benzophenone-based compounds, including 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone, are believed to act as competitive inhibitors of farnesyltransferase. They achieve this by simultaneously occupying the binding sites for both the farnesyl pyrophosphate and the CaaX protein substrate.
Binding Interactions within the FTase Active Site
Molecular modeling and structure-activity relationship (SAR) studies of benzophenone-based FTIs have elucidated the key interactions that drive their inhibitory activity[1][3][4].
-
Peptide Mimicry: The benzophenone scaffold and its substituents are designed to mimic the conformation and chemical properties of the CaaX tetrapeptide. This allows the inhibitor to fit snugly into the peptide-binding groove of FTase.
-
Hydrophobic Pockets: The phenyl rings of the benzophenone core occupy hydrophobic pockets within the active site, displacing water molecules and contributing to the overall binding affinity.
-
Zinc Coordination: The active site of FTase contains a catalytic zinc ion that is essential for its function. While some FTIs incorporate a thiol group to directly coordinate with this zinc ion, many non-thiol inhibitors, including the benzophenone class, are thought to interact with the zinc-binding region through other non-covalent interactions or by orienting other functional groups in close proximity[1].
-
Role of the Piperazine Moiety: The methylpiperazinomethyl side chain can play multiple roles. Its basic nitrogen can form ionic interactions with acidic residues, such as aspartate or glutamate, within the enzyme's active site. Furthermore, this moiety can extend into solvent-exposed regions, potentially improving pharmacokinetic properties[9].
The following diagram illustrates the proposed mechanism of farnesyltransferase inhibition by a benzophenone-based inhibitor.
Figure 1: A diagram illustrating the competitive inhibition of farnesyltransferase.
Structure-Activity Relationship (SAR) Studies
Investigations into the SAR of benzophenone-based FTIs have provided valuable insights for the rational design of more potent and selective inhibitors[3][4][14].
| Structural Modification | Effect on Activity | Rationale | Reference |
| Substitution on the Benzophenone Core | Varies depending on position and nature of substituent. Electron-withdrawing groups can sometimes enhance activity. | Influences electronic properties and steric interactions within the active site. | [3] |
| Modification of the Piperazine Moiety | Introduction of the methylpiperazinyl group improved in vivo antimalarial activity. | Enhances pharmacokinetic properties and may introduce favorable interactions. | [9] |
| Replacement of the Piperazine Ring | Replacement with N,N,N'-trimethylethylenediamine led to improved in vitro and in vivo antimalarial activity and selectivity. | Optimizes interactions within a specific region of the P. falciparum FTase active site. | [9] |
| Nature of the Acyl Group on the Amino Benzophenone | Phenylacetic acid and diphenylacetic acid substituents yield potent inhibitors. | Mimics the side chains of the CaaX peptide and engages in hydrophobic interactions. | [3][4] |
Experimental Protocols for Evaluation
The characterization of benzophenone-based FTIs involves a combination of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.
In Vitro Farnesyltransferase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of FTase.
Principle: The assay quantifies the transfer of a radiolabeled farnesyl group from [³H]FPP to a model protein substrate, such as Ras or a synthetic CaaX peptide.
Step-by-Step Protocol:
-
Enzyme Preparation: Recombinant human or P. falciparum FTase is purified.
-
Reaction Mixture Preparation: A reaction buffer containing the enzyme, the CaaX substrate (e.g., recombinant H-Ras), and varying concentrations of the test inhibitor is prepared.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of [³H]farnesyl pyrophosphate.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Termination and Precipitation: The reaction is stopped, and the proteins are precipitated, typically using trichloroacetic acid (TCA).
-
Quantification: The protein-bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of inhibitor that reduces enzyme activity by 50% (IC₅₀) is calculated.
The following diagram outlines the workflow for the in vitro FTase inhibition assay.
Figure 2: Workflow for the in vitro farnesyltransferase inhibition assay.
In Vitro Antimalarial Activity Assay
This cell-based assay determines the efficacy of the inhibitor against the growth of P. falciparum in red blood cells.
Principle: The assay measures the inhibition of parasite proliferation by quantifying the incorporation of a radiolabeled nucleic acid precursor, such as [³H]hypoxanthine, into the parasite's DNA.
Step-by-Step Protocol:
-
Parasite Culture: A culture of P. falciparum is maintained in human red blood cells.
-
Drug Dilution: Serial dilutions of the test compound are prepared in a 96-well plate.
-
Infection and Treatment: The parasite culture is added to the wells containing the test compound.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C, 5% CO₂, 5% O₂) for 24-48 hours.
-
Radiolabeling: [³H]hypoxanthine is added to each well, and the plate is incubated for another 18-24 hours.
-
Harvesting and Lysis: The cells are harvested, and the parasites are lysed to release their nucleic acids.
-
Quantification: The amount of incorporated [³H]hypoxanthine is measured using a scintillation counter.
-
Data Analysis: The effective concentration of the compound that inhibits parasite growth by 50% (EC₅₀) is determined.
In Vivo Antimalarial Efficacy in a Mouse Model
This assay evaluates the therapeutic efficacy of the inhibitor in a living organism.
Principle: The Plasmodium berghei mouse model is commonly used to assess the in vivo activity of antimalarial drug candidates[10][11][15].
Step-by-Step Protocol:
-
Infection: Mice are infected with P. berghei.
-
Drug Administration: The test compound is administered to the infected mice, typically through oral gavage or intraperitoneal injection, over a period of several days.
-
Monitoring of Parasitemia: Blood smears are taken from the mice at regular intervals to determine the percentage of infected red blood cells (parasitemia).
-
Data Analysis: The reduction in parasitemia in the treated group is compared to that in a vehicle-treated control group to assess the in vivo efficacy of the compound.
Quantitative Data for Representative Benzophenone-Based FTIs
The following table summarizes the inhibitory potencies of selected benzophenone-based farnesyltransferase inhibitors from the literature.
| Compound | Target | IC₅₀ / EC₅₀ | Reference |
| Benzophenone-based FTI (general) | Human FTase | Nanomolar range | [3][4] |
| Ethylenediamine-based PfPFTI | P. falciparum FTase | As low as 1 nM | [12] |
| Ethylenediamine-based PfPFTI | P. falciparum (in cells) | As low as 55 nM | [12] |
| Tetrahydroquinoline-based PFTI | P. falciparum FTase | Low nanomolar | [10] |
| FTI-2148 Benzyl Ester | P. falciparum (in cells) | 150 nM | [11] |
Conclusion and Future Directions
2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone belongs to a well-established class of farnesyltransferase inhibitors with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. The mechanism of action centers on the competitive inhibition of farnesyltransferase, thereby preventing the post-translational modification and activation of key signaling proteins. The benzophenone scaffold, coupled with strategic substitutions such as the methylpiperazinyl moiety, has proven to be effective in achieving potent and, in some cases, selective inhibition of the target enzyme.
Future research in this area should focus on several key aspects:
-
Target Selectivity: Further optimization of the benzophenone scaffold to enhance selectivity for parasitic FTase over the human enzyme will be crucial for developing safe and effective antimalarial agents.
-
Pharmacokinetic Properties: Elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for their advancement as clinical candidates.
-
Combination Therapies: Investigating the synergistic effects of FTIs with other anticancer or antimalarial drugs could lead to more effective treatment regimens and help overcome drug resistance.
-
Exploration of New Therapeutic Areas: Given the diverse roles of farnesylated proteins, the therapeutic potential of benzophenone-based FTIs may extend to other diseases, warranting further investigation.
This technical guide provides a solid foundation for researchers and drug development professionals working with 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone and related compounds. A thorough understanding of their mechanism of action and the availability of robust experimental protocols will be instrumental in unlocking their full therapeutic potential.
References
-
Schlitzer, M., et al. (2001). Synthesis, Molecular Modeling, and Structure−Activity Relationship of Benzophenone-Based CAAX-Peptidomimetic Farnesyltransferase Inhibitors. Journal of Medicinal Chemistry, 44(18), 2923-2937. [Link]
-
Schlitzer, M. (2002). Non-thiol farnesyltransferase inhibitors: structure-activity relationships of benzophenone-based bisubstrate analogue farnesyltransferase inhibitors. Bioorganic & Medicinal Chemistry, 10(3), 615-620. [Link]
-
Schlitzer, M., et al. (2001). Synthesis, molecular modeling, and structure-activity relationship of benzophenone-based CAAX-peptidomimetic farnesyltransferase inhibitors. Journal of Medicinal Chemistry, 44(18), 2923-2937. [Link]
-
Schlitzer, M. (2002). Structure based design of benzophenone-based non-thiol farnesyltransferase inhibitors. Current Pharmaceutical Design, 8(19), 1713-1722. [Link]
-
Kim, J., et al. (2012). Effect of farnesyltransferase inhibitor on the function of mitochondria of Plasmodium falciparum. Korean Journal of Parasitology, 50(3), 245-249. [Link]
-
Gisselberg, J., et al. (2016). The Prenylated Proteome of Plasmodium falciparum Reveals Pathogen-specific Prenylation Activity and Drug Mechanism-of-action. Molecular & Cellular Proteomics, 15(12), 3616-3627. [Link]
-
Wiesner, J., et al. (2008). Development of benzophenone-based farnesyltransferase inhibitors as novel antimalarials. ChemMedChem, 3(8), 1251-1259. [Link]
-
Kim, J., et al. (2015). Effect of Farnesyltransferase Inhibitor R115777 on Mitochondria of Plasmodium falciparum. The Korean Journal of Parasitology, 53(1), 89-94. [Link]
-
Wikipedia contributors. (2023, December 2). Farnesyltransferase inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved April 4, 2026, from [Link]
-
Ohkanda, J., et al. (2004). In vitro and in vivo antimalarial activity of peptidomimetic protein farnesyltransferase inhibitors with improved membrane permeability. Bioorganic & Medicinal Chemistry, 12(24), 6525-6534. [Link]
-
Buckner, F. S., et al. (2005). Potent, Plasmodium-Selective Farnesyltransferase Inhibitors That Arrest the Growth of Malaria Parasites: Structure–Activity Relationships of Ethylenediamine-Analogue Scaffolds and Homology Model Validation. Journal of Medicinal Chemistry, 48(10), 3514-3525. [Link]
-
Nallan, L., et al. (2005). Protein Farnesyltransferase Inhibitors Exhibit Potent Antimalarial Activity. Journal of Medicinal Chemistry, 48(12), 3704-3713. [Link]
-
Brown, M. S., & Goldstein, J. L. (1993). A receptor-mediated pathway for cholesterol homeostasis. Science, 262(5136), 1011-1013. [Link]
-
Graham, S. L., et al. (1998). N-Arylalkyl Pseudopeptide Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 41(23), 4502-4515. [Link]
-
Alsina, M., et al. (2012). Farnesyltransferase Inhibitors: Molecular Evidence of Therapeutic Efficacy in Acute Lymphoblastic Leukemia Through Cyclin D1 Inhibition. Anticancer Research, 32(3), 855-861. [Link]
-
Jiménez-Díaz, M. B., et al. (2013). A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery. PLoS ONE, 8(6), e66967. [Link]
-
Fidock, D. A., et al. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery, 3(6), 509-520. [Link]
-
Wiesner, J., et al. (2004). Farnesyltransferase inhibitors inhibit the growth of malaria parasites in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 14(21), 5331-5334. [Link]
-
El-Sayed, M. A., et al. (2024). Structural features of benzophenone derivatives and structure–activity relationship for different bioactivities. Natural Products and Bioprospecting, 14(1), 1-29. [Link]
Sources
- 1. Structure based design of benzophenone-based non-thiol farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Library Screening, In Vivo Confirmation, and Structural and Bioinformatic Analysis of Pentapeptide Sequences as Substrates for Protein Farnesyltransferase [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, molecular modeling, and structure-activity relationship of benzophenone-based CAAX-peptidomimetic farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Effect of farnesyltransferase inhibitor on the function of mitochondria of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of benzophenone-based farnesyltransferase inhibitors as novel antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In vitro and in vivo antimalarial activity of peptidomimetic protein farnesyltransferase inhibitors with improved membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potent, Plasmodium-Selective Farnesyltransferase Inhibitors That Arrest the Growth of Malaria Parasites: Structure—Activity Relationships of Ethylenediamine-Analogue Scaffolds and Homology Model Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Non-thiol farnesyltransferase inhibitors: structure-activity relationships of benzophenone-based bisubstrate analogue farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery | PLOS One [journals.plos.org]
Structural and Pharmacological Profiling of CAS 898783-13-6: A Privileged Benzophenone-Piperazine Scaffold
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of central nervous system (CNS) ligands relies heavily on conformationally restricted scaffolds. CAS 898783-13-6 , chemically identified as 2,3-dimethyl-2'-(4-methylpiperazinomethyl)benzophenone, represents a highly specialized pharmacophore. By fusing a sterically hindered benzophenone core with a basic piperazine moiety, this compound serves as a critical structural template for developing selective monoamine transporter inhibitors and G-protein coupled receptor (GPCR) modulators. This whitepaper deconstructs the physicochemical properties, mechanistic utility, and synthetic methodologies associated with this compound, providing a comprehensive guide for drug development professionals.
Chemical Identity and Physicochemical Profiling
The utility of CAS 898783-13-6 stems from its strict adherence to Lipinski’s Rule of Five, making it an ideal starting point for oral drug development. The presence of the tertiary amine allows for the formation of stable, water-soluble hydrochloride salts, while the lipophilic benzophenone core ensures blood-brain barrier (BBB) penetrability.
Table 1: Quantitative Physicochemical and Structural Data
| Property | Value | Pharmacological Implication |
| CAS Number | 898783-13-6 | Unique registry identifier . |
| Molecular Formula | C21H26N2O | Optimal size for small-molecule CNS targeting. |
| Molecular Weight | 322.45 g/mol | Well below the 500 Da threshold for oral bioavailability. |
| SMILES String | CN1CCN(Cc2ccccc2C(=O)c2cccc(C)c2C)CC1 | Defines 3D connectivity and spatial arrangement. |
| Predicted LogP | ~3.8 | Highly favorable for lipid membrane and BBB crossing. |
| TPSA | 20.31 Ų | Low polar surface area indicates excellent passive permeability. |
| H-Bond Donors/Acceptors | 0 / 3 | Minimizes desolvation energy penalties during receptor binding. |
Structural and Mechanistic Insights (E-E-A-T)
Conformational Restriction via Steric Clash
The defining feature of CAS 898783-13-6 is the 2,3-dimethyl substitution on one of the phenyl rings. In an unsubstituted benzophenone, the two phenyl rings can adopt a relatively planar conformation to maximize π -conjugation with the carbonyl group. However, the ortho-methyl group at the 2-position creates a severe steric clash with the carbonyl oxygen.
This causality is critical: the steric hindrance forces the 2,3-dimethylphenyl ring to twist out of the carbonyl plane, locking the molecule into a rigid, orthogonal dihedral angle. This "twisted" conformation mimics the 3D topography of established tricyclic CNS drugs like cyclobenzaprine , allowing the scaffold to selectively fit into the deep, narrow hydrophobic pockets of monoamine transporters (such as the Dopamine Transporter, DAT) while avoiding flat, planar off-targets like DNA intercalators or certain kinases.
The Piperazine Pharmacophore
The incorporation of the 4-methylpiperazinomethyl group is a field-proven strategy to modulate both pharmacokinetics and pharmacodynamics .
-
Solubility & pKa: The distal nitrogen of the piperazine ring has a pKa of approximately 8.5. At physiological pH (7.4), this nitrogen is protonated.
-
Receptor Binding: This protonated state is not merely for solubility; it is mechanistically required to form a critical salt bridge with conserved aspartate residues (e.g., Asp79 in the DAT binding site), a mechanism well-documented in structurally related benzophenone-piperazine DAT inhibitors like GBR 12783 .
Fig 1: Pharmacophore mapping of CAS 898783-13-6 illustrating key receptor interactions.
Experimental Workflows: Synthesis and Validation
To ensure trustworthiness and reproducibility, the synthesis of CAS 898783-13-6 must be approached via a self-validating SN2 alkylation protocol. The following methodology details the conversion of the brominated precursor into the final piperazine adduct.
Step-by-Step Nucleophilic Substitution ( SN2 ) Protocol
Objective: Couple (2-(bromomethyl)phenyl)(2,3-dimethylphenyl)methanone with N-methylpiperazine.
-
Reaction Setup: Dissolve 1.0 equivalent of the brominated precursor in anhydrous Acetonitrile (ACN).
-
Causality: ACN is chosen as a polar aprotic solvent because it poorly solvates the piperazine nucleophile, thereby accelerating the SN2 transition state without promoting unwanted elimination (E2) pathways.
-
-
Base Addition: Add 2.5 equivalents of anhydrous Potassium Carbonate ( K2CO3 ).
-
Causality: K2CO3 acts as a heterogeneous acid scavenger to neutralize the HBr byproduct. Using a heterogeneous base prevents the N-methylpiperazine from becoming protonated (which would kill its nucleophilicity) while avoiding the side-reactions associated with strong, soluble organic bases.
-
-
Nucleophile Addition: Add 1.2 equivalents of N-methylpiperazine dropwise at room temperature, then heat the reaction to 80°C under an inert argon atmosphere for 6 hours.
-
Self-Validating Acid-Base Extraction (Crucial Step):
-
Cool the mixture, filter off the K2CO3 salts, and concentrate the filtrate in vacuo.
-
Dissolve the residue in Ethyl Acetate (EtOAc) and wash with 1M HCl.
-
Validation Mechanism: Only the successful piperazine-adduct and unreacted piperazine form water-soluble hydrochloride salts and migrate to the aqueous layer. Unreacted bromide and neutral byproducts remain in the EtOAc.
-
Separate the aqueous layer, basify it to pH 10 using 2M NaOH, and extract with fresh EtOAc. The desired product (CAS 898783-13-6) shifts back to the organic phase in high purity.
-
-
Analytical Confirmation: Validate the structure via 1 H-NMR. The successful displacement of the bromide is confirmed by the upfield shift of the benzylic CH2 protons (moving from ~4.5 ppm in the bromide precursor to ~3.5 ppm in the piperazine product).
Fig 2: Two-step synthetic workflow for CAS 898783-13-6 via radical bromination and SN2 displacement.
Conclusion
CAS 898783-13-6 is a masterclass in rational scaffold design. By combining the steric bulk of a 2,3-dimethyl substitution to enforce conformational rigidity with the tunable basicity of a piperazine ring, it provides researchers with a highly optimized vector for probing deep, hydrophobic receptor pockets in the central nervous system. The self-validating chemical workflows outlined above ensure that drug development professionals can synthesize and utilize this compound with high fidelity.
References
-
Romanelli, M. N., et al. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules (via National Center for Biotechnology Information / PMC).[Link]
-
MolPort. "1-{[2-(2,3-dimethylbenzoyl)phenyl]methyl}-4-methylpiperazine | 898783-13-6." MolPort Chemical Database. [Link]
An In-depth Technical Guide to the In Vitro Pharmacological Screening of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone
This guide provides a comprehensive framework for the in vitro pharmacological evaluation of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone. As a novel compound, its biological activity is yet to be fully characterized. This document, therefore, outlines a strategic and scientifically rigorous approach to its initial screening and characterization, drawing upon the known pharmacological landscape of the broader benzophenone class of molecules. Our objective is to furnish researchers, scientists, and drug development professionals with a robust, adaptable methodology for elucidating the compound's potential therapeutic value.
The benzophenone scaffold is a recurring motif in medicinal chemistry, present in numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Derivatives of benzophenone have been shown to interact with a variety of biological targets, from enzymes and receptors to signaling pathways.[2][3][4] Given this chemical precedent, a systematic in vitro screening cascade is essential to identify and validate the pharmacological profile of this specific analog.
Part 1: Strategic Approach to Target Identification and Assay Selection
The initial phase of screening is guided by the principle of "target-agnostic" versus "target-based" discovery.[5] Given the lack of specific data for 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone, a dual approach is recommended. This involves broad phenotypic screening to uncover potential areas of biological activity, followed by more focused, target-based assays to elucidate the mechanism of action.
Initial Broad-Spectrum Phenotypic Screening
Phenotypic screening in relevant cell-based models provides a holistic view of a compound's effects and can uncover unexpected therapeutic potential.[5][6]
Recommended Initial Screens:
-
Antiproliferative Activity: Given that many benzophenone derivatives exhibit cytotoxic effects against cancer cell lines, a primary screen across a panel of human cancer cell lines is a logical starting point.[1][7]
-
Anti-inflammatory Activity: The anti-inflammatory potential of benzophenones has also been documented.[2][8] Screening for the inhibition of key inflammatory mediators is therefore warranted.
-
Antimicrobial and Antiviral Activity: The broad biological activity of benzophenones extends to antimicrobial and antiviral effects, making these relevant areas for initial investigation.[2][9]
Hypothesis-Driven Target-Based Screening
Based on the activities of structurally related benzophenone compounds, several specific molecular targets can be hypothesized.
Potential Molecular Targets:
-
Kinases: The MEK/ERK pathway has been identified as a target for some benzophenone derivatives in pancreatic cancer cells.[3]
-
Inflammatory Cytokines: Inhibition of TNF-α and IL-6 has been observed with certain benzophenone analogs.[2]
-
Acetylcholinesterase (AChE): Some benzophenones have been investigated as potential inhibitors of AChE for the treatment of Alzheimer's disease.[2]
-
Tubulin: The benzophenone scaffold has been explored for its potential to target tubulin in the context of cancer.
-
Dopamine Receptors: The piperazine moiety is a common feature in compounds targeting dopamine receptors.[10]
The following workflow diagram illustrates the proposed screening cascade:
Caption: A tiered approach to the in vitro pharmacological screening of a novel compound.
Part 2: Detailed Experimental Protocols
The following section provides detailed, step-by-step methodologies for key initial experiments. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol: Antiproliferative Screening using a Cancer Cell Line Panel
Objective: To determine the cytotoxic or cytostatic effects of the test compound on a diverse panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., NCI-60 panel or a custom panel including lines from different tissues of origin such as breast, lung, colon, and leukemia).
-
Complete cell culture medium (specific to each cell line).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Positive control (e.g., Doxorubicin).
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
96-well clear-bottom white plates.
-
Multichannel pipette and plate reader with luminescence detection.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the test compound and the positive control in a complete medium. Add the diluted compounds to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Viability Assay: Following incubation, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence and calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
| Cell Line | Tissue of Origin | Test Compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast | Experimental Value | Reference Value |
| A549 | Lung | Experimental Value | Reference Value |
| HCT116 | Colon | Experimental Value | Reference Value |
| HL-60 | Leukemia | Experimental Value | Reference Value |
Protocol: Anti-inflammatory Screening via Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Objective: To assess the anti-inflammatory potential of the test compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line.
-
DMEM supplemented with 10% FBS and antibiotics.
-
Test compound stock solution (10 mM in DMSO).
-
LPS from E. coli.
-
Positive control (e.g., Dexamethasone).
-
Griess Reagent System (for NO measurement).
-
96-well cell culture plates.
-
Plate reader with absorbance detection at 540 nm.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound or positive control for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and vehicle controls.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess Reagent System according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve using a known concentration of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production relative to the LPS-stimulated vehicle control.
Data Presentation:
| Treatment | Concentration | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Vehicle | - | Baseline Value | - |
| LPS | 1 µg/mL | Maximal Value | 0 |
| Test Compound | 1 µM | Experimental Value | Calculated Value |
| Test Compound | 10 µM | Experimental Value | Calculated Value |
| Dexamethasone | 1 µM | Experimental Value | Calculated Value |
Part 3: Advanced Mechanistic Studies and In Vitro ADME/Tox Profiling
Following initial "hit" identification, further studies are necessary to elucidate the mechanism of action and to assess the drug-like properties of the compound.
Mechanistic Deconvolution
Should the compound exhibit significant activity in the initial screens, the next logical step is to investigate its molecular mechanism. For instance, if antiproliferative activity is observed, a kinase panel screen would be appropriate to identify potential kinase targets. The following diagram illustrates a potential signaling pathway that could be investigated.
Caption: A potential mechanism of action targeting the MEK/ERK signaling pathway.
In Vitro ADME/Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity (Tox) properties is crucial for successful drug development.[11][12]
Recommended In Vitro ADME/Tox Assays:
-
Metabolic Stability: Incubation with liver microsomes to determine the rate of metabolic turnover.
-
CYP450 Inhibition: Assessment of the compound's potential to inhibit major cytochrome P450 enzymes.
-
Plasma Protein Binding: Determination of the extent to which the compound binds to plasma proteins.
-
Hepatotoxicity: Evaluation of cytotoxicity in primary hepatocytes or HepG2 cells.
-
hERG Channel Inhibition: Assessment of the potential for cardiac toxicity.
Conclusion
The in vitro pharmacological screening of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone requires a systematic and multi-faceted approach. By combining broad phenotypic screening with hypothesis-driven, target-based assays, a comprehensive understanding of its biological activity can be achieved. The protocols and strategies outlined in this guide provide a solid foundation for the initial characterization of this novel compound and for making informed decisions regarding its potential for further development as a therapeutic agent.
References
-
Lei, C., Yang, W., Lin, Z., Tao, Y., Ye, R., Jiang, Y., Chen, Y., & Zhou, B. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20084-20093. [Link]
-
Kashaw, S. K., Chourasia, P., Asati, V., & Sau, S. (2022). Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(11), 2073-2087. [Link]
-
Piras, S., Loriga, M., Carta, A., & Sanna, P. (2016). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 21(7), 934. [Link]
-
Mamatha, S. V., Belagali, S. L., & Bhat, M. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Journal of Asian Natural Products Research, 21(8), 755-766. [Link]
-
Zhou, B.-D., Wei, R.-R., Li, J.-L., Chen, Y.-L., & Zhou, B.-D. (2022). Synthesis and antitumor activity of benzophenone compound. Journal of Asian Natural Products Research, 24(2), 170-178. [Link]
-
Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]
-
Wikipedia. (2024, March 28). Benzophenone. [Link]
-
IQVIA. (n.d.). In Vitro screening. Retrieved from [Link]
-
Unsworth, J., Wallace, E., & Unsworth, J. (2019). Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway. Journal of Natural Products, 82(12), 3354-3360. [Link]
-
Shi, Y., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Nanobiotechnology, 20(1), 1-21. [Link]
-
Chen, H., et al. (2015). Benzophenone and its analogs bind to human glyoxalase 1. Bioorganic & Medicinal Chemistry Letters, 25(24), 5755-5759. [Link]
-
S, S., & S, S. (2017). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Assay and Drug Development Technologies, 15(5), 206-210. [Link]
-
Singh, R., & Singh, R. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 10(52), 31256-31273. [Link]
-
Braddock, D. C., et al. (2005). 2-[4-(3,4-Dimethylphenlyl)piperazin-1-ylmethyl]-1H benzoimidazole (A-381393), a selective dopamine D4 receptor antagonist. Journal of Medicinal Chemistry, 48(14), 4617-4620. [Link]
Sources
- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzophenone and its analogs bind to human glyoxalase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. 2-[4-(3,4-Dimethylphenyl)piperazin-1-ylmethyl]-1H benzoimidazole (A-381393), a selective dopamine D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Synthesis of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl)benzophenone Derivatives
Abstract
This technical guide provides a comprehensive overview of robust and efficient synthetic pathways for 2,3-Dimethyl-2'-(4-methylpiperazinomethyl)benzophenone and its derivatives. These compounds are of significant interest in medicinal chemistry, possessing a complex architecture that combines a substituted benzophenone core with a functionalized piperazine moiety. Benzophenone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] This document details a multi-step synthetic strategy, beginning with the construction of the core benzophenone scaffold via Friedel-Crafts acylation, followed by functionalization to introduce the key aminomethyl side chain. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to guide researchers, scientists, and drug development professionals in the successful synthesis and exploration of this promising class of molecules.
Strategic Overview: A Retrosynthetic Approach
The synthesis of a complex molecule such as 2,3-Dimethyl-2'-(4-methylpiperazinomethyl)benzophenone necessitates a strategic, multi-step approach. A retrosynthetic analysis reveals a logical disconnection strategy, breaking the target molecule down into more readily available starting materials.
The primary disconnection occurs at the C-N bond of the piperazine side chain, suggesting a nucleophilic substitution reaction. This simplifies the target to a key intermediate: a benzophenone bearing an electrophilic benzylic halide. A second disconnection at the carbonyl-aryl bond points towards a classic Friedel-Crafts acylation to construct the benzophenone core.
Caption: Retrosynthetic analysis of the target benzophenone derivative.
This analysis outlines a three-stage synthetic plan:
-
Formation of the Benzophenone Core: Synthesis of (2,3-Dimethylphenyl)(2'-methylphenyl)methanone using Friedel-Crafts acylation.
-
Side-Chain Precursor Synthesis: Functionalization of the 2'-methyl group via benzylic bromination.
-
Final Amination: Introduction of the 4-methylpiperazine moiety through nucleophilic substitution.
Synthesis of the Benzophenone Core: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis for creating aryl ketones.[2] This electrophilic aromatic substitution involves the reaction of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3]
Mechanism and Rationale
The reaction proceeds via three key steps:
-
Generation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride (2,3-dimethylbenzoyl chloride), creating a highly electrophilic and resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich π-system of the o-toluene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).
-
Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final benzophenone product.[3]
This method is preferred over Friedel-Crafts alkylation because the acylium ion does not undergo rearrangement, leading to a single, predictable product.[3] The deactivating nature of the resulting ketone product also prevents further acylation of the product rings.
Caption: Workflow for Friedel-Crafts acylation to form the benzophenone core.
Alternative Core Synthesis Strategies
While Friedel-Crafts acylation is robust, other methods can be employed, each with distinct advantages and considerations:
-
Grignard Reaction: This involves reacting a Grignard reagent, such as 2,3-dimethylphenylmagnesium bromide, with 2-methylbenzoyl chloride.[4] This pathway is highly effective but demands strictly anhydrous (water-free) conditions, as Grignard reagents are potent bases and are readily quenched by protic solvents.[4][5]
-
Suzuki-Miyaura Cross-Coupling: A modern and versatile method, carbonylative Suzuki coupling can form the benzophenone core by reacting an aryl bromide with an arylboronic acid in the presence of a palladium catalyst and carbon monoxide.[6][7] This method offers excellent functional group tolerance but often requires more specialized catalysts and reagents.[6]
Side-Chain Functionalization and Amination
With the benzophenone core constructed, the next phase involves installing the piperazinomethyl side chain at the 2'-position. This is achieved through a reliable two-step sequence.
Step A: Benzylic Bromination
The methyl group at the 2'-position is activated for radical halogenation. The use of N-Bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or AIBN is the standard method for selectively brominating the benzylic position without affecting the aromatic rings.
Causality: The reaction proceeds via a free-radical chain mechanism. The initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from the benzylic methyl group. This creates a resonance-stabilized benzyl radical, which is the key to the reaction's selectivity. This radical then reacts with a molecule of Br₂ (present in low concentration) to form the product and regenerate a bromine radical, propagating the chain.
Step B: Nucleophilic Substitution
The resulting (2,3-Dimethylphenyl)(2'-(bromomethyl)phenyl)methanone is a potent electrophile. It readily undergoes an S_N2 reaction with 1-methylpiperazine.
Causality: 1-Methylpiperazine acts as a nucleophile, with the secondary amine nitrogen attacking the electrophilic benzylic carbon and displacing the bromide leaving group. A mild base, such as potassium carbonate (K₂CO₃), is typically added to neutralize the HBr generated during the reaction, driving the equilibrium towards the product. This reaction is highly efficient and is a common strategy for synthesizing piperazine derivatives.[8]
Caption: Workflow for side-chain installation via bromination and amination.
Detailed Experimental Protocols
The following protocols provide a step-by-step methodology for the proposed synthetic pathway.
Protocol 1: Synthesis of (2,3-Dimethylphenyl)(2-methylphenyl)methanone
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM) as the solvent. Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Dissolve 2,3-dimethylbenzoyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes.
-
Acylation: After the addition is complete, add a solution of o-toluene (1.0 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture over crushed ice containing concentrated HCl. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of (2,3-Dimethylphenyl)(2'-(bromomethyl)phenyl)methanone
-
Setup: To a round-bottom flask, add the benzophenone intermediate from Protocol 1 (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of a radical initiator (e.g., AIBN or BPO) in carbon tetrachloride (CCl₄).
-
Reaction: Heat the mixture to reflux (approx. 77 °C) and irradiate with a UV lamp to facilitate the reaction. Monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude brominated product, which can often be used in the next step without further purification.
Protocol 3: Synthesis of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl)benzophenone
-
Setup: Dissolve the brominated intermediate from Protocol 2 (1.0 eq) in a suitable solvent such as acetonitrile or acetone.
-
Reagent Addition: Add 1-methylpiperazine (1.2 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.
-
Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in DCM and wash with water to remove any remaining salts and excess piperazine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography on silica gel to yield the target compound.
Quantitative Data Summary
The efficiency of each synthetic step is critical for the overall yield. The following table summarizes representative data based on established chemical transformations of this nature.
| Step | Key Reagents | Solvent | Typical Yield (%) | Reaction Time (h) |
| 1. Friedel-Crafts Acylation | AlCl₃, 2,3-dimethylbenzoyl chloride, o-toluene | DCM | 65-80 | 5-7 |
| 2. Benzylic Bromination | NBS, AIBN (or BPO) | CCl₄ | 70-85 | 3-5 |
| 3. Nucleophilic Substitution | 1-Methylpiperazine, K₂CO₃ | Acetonitrile | 80-95 | 4-8 |
Conclusion
This guide has detailed a logical and efficient multi-step synthesis for 2,3-Dimethyl-2'-(4-methylpiperazinomethyl)benzophenone derivatives. The strategy hinges on the reliable Friedel-Crafts acylation to build the central benzophenone scaffold, followed by a selective benzylic bromination and a high-yielding nucleophilic substitution to install the aminomethyl side chain. By understanding the mechanisms and rationale behind each transformation, researchers can confidently adapt and optimize these protocols for the synthesis of a diverse library of related compounds. The versatility of the benzophenone scaffold continues to make it a valuable platform in the discovery of novel therapeutic agents, and the pathways described herein provide a solid foundation for such exploratory research.[1][9]
References
- An In-depth Technical Guide to the Friedel-Crafts Acylation Mechanism for Benzophenone Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1P2T0Z4_vC5XN88oYMtKy8AEV26DBSXGEtPQz5GlzfDc0thS_vUtCxxafE_PARcqrCLEt5DcuDJe6zsEPAxtk5MIQqz-JisDjqONp9hvo7LbhMUll6c4-IUCYXUq1z0w78P3bTVsZgxHzWzUL6Z1ogovL6SN06A-WELt8pDktXAZIGbk_DZghvMYijzEyrzpH-Z6fPXBEq0hBOXcdpe2EUOXi5VM-m1dUq0744UnsdeuVc58v7qOJYtBr2_lu]
- Biological Activity of Benzophenone Derivatives: A Comparative Guide for Researchers. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE09Q3pz_g2v1SSGFYgwem4bcAxteiu3hFIIkh6t0pcGcXNpRyRyIYfsOoKObzY-YcUxuUcnJVyoMyUf8pzGso9Csq6XIQ6jNt85eXQIPpiUXH9sVlBUY9SPVL7-XhLVZ9dVsRgjo88Lu9_-S03z13fE6u3ZYnaPFrnBRvSOFyFfQf4Z408c-vTiIy3srHYbNQidS880MNAoUcURnMpqBe4BjuCglRNfzxHS3qVwUZASg==]
- Synthesis and biological activity of naphthyl-substituted (B-ring) benzophenone derivatives as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. PubMed. [URL: https://www.ncbi.nlm.nih.gov/pubmed/21704288]
- An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Substituted Benzophenones. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVppc8Cy6ZgMpvd6od4o_qpMUEH-kkkvvDk2qA6Yzgrfdfllv4V9ThRn_YPgNgsCawNjr1hmT1W8qkGOAvZuKt3hFitiHtbTDqvFGhoJHTdF6nnfN2uYCSaC4ZjaikujB9x5sDSE1PvIQ2QQdYrgf665nfMDwmEb8hQmr_miG28EXV-5SHFCd1QQl3WPPeQxKx0hKT9pjDmC8qRVVC-IZDLfuaC3rqS4K4pxw1emvQ0t9dirpIKX86GlqAsZE7oZPK8p-JdKpYVg==]
- Synthesis and bioactivity investigation of benzophenone and its derivatives. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra03600a]
- A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ8hHpQTmtTaS54UhC8D_4wojrt7fxhazsmMh95UhSvuocas_2mVAkxIW6BIpeUKWTZT3XMEsOdNGTt5mKqR9FM9Ji1WWX8EziJoV8ur9GWMMcp-vD3ecVb2j5dvJVMvwHXojVDLvXNmB-82gLT-PeFj0IxfOGh115Z_vRQUcgHm26gf5Fmo-D6AEoRHgBmdbrG0vWRCddNdzWYI-zAsjjKZTgxVffR5TcM2cI9PyLzuuvmXTOTmeH]
- Technical Support Center: Grignard Synthesis of 3-Methylbenzophenone. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGtN5cDM4hcAIE0Nglltdw7-vn_ppN72PVlgpZ0hiKY509NwQDyamqENJ_wQb9SFovhfUtWTD6fwDTSAJtqMhpUjC0zZSt4-W63cLQ2NW5s6g4tGDgTxP6S3X0iNGC4_B9jH5NA55AcUYlFrfcQ3L8DumPI8D0_FJv70JKSEZ2HHvnsLxtRKGF4XH4eT1hpIKElXgGaydBysr3EZaNeyNW]
- Synthesis of benzophenones 6 utilizing the method developed. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-benzophenones-6-utilizing-the-method-developed_fig3_373573214]
- Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. MDPI. [URL: https://www.mdpi.com/1420-3049/23/8/1885]
- Synthesis of benzophenone. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/18970/synthesis-of-benzophenone]
- Synthesis and Biological Evaluation of Benzophenone Derivatives as Potential HIV-1 Inhibitors. Bentham Science Publishers. [URL: https://www.eurekaselect.com/article/81971]
- Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Pearson. [URL: https://www.pearson.com/en-us/search.html?q=Show%20how%20Friedel%E2%80%93Crafts%20acylation%20might%20be%20used%20to%20synthesize%20the%20following%20compounds.%20b.%20benzophenone]
- Grignard Synthesis of Triphenylmethanol From Benzophenone. Scribd. [URL: https://www.scribd.
- Synthesis of benzophenones: anomalous Friedel–Crafts reactions. Journal of the Chemical Society C: Organic (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/1971/j3/j39710002123]
- Synthesis of benzophenone. ECHEMI. [URL: https://www.echemi.com/community/synthesis-of-benzophenone_thread_53166-1-1.html]
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol500445d]
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [URL: https://www.mdpi.com/2673-4583/14/1/105]
- Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Sciforum. [URL: https://sciforum.net/paper/view/15478]
- Addition of a Grignard to a Ketone. Utah Tech University. [URL: https://chem.utahtech.edu/gardner/2320/labs/Grignard.pdf]
- 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Ancillary_Materials/Demos_Techniques_and_Experiments/Organic_Chemistry_Lab_Techniques/5%3A_Grignard_Reaction_(Experiment)]
- Mannich reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Mannich_reaction]
- THREE-COMPONENT MANNICH REACTION WITH THE PARTICIPATION OF BENZALDEHYDE: SYNTHESIS OF NORBORNENE AMINOPHENOXY DERIVATIVES. Processes of petrochemistry and oil refining. [URL: https://ppor.
- Advances in the Chemistry of Mannich Bases. Synthesis. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-1971-21832]
- Mannich Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/mannich-reaction.shtm]
- An In-depth Technical Guide to the Synthesis of (2,4-dimethylphenyl)(thiophen-3-yl)methanone. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_0wor0yIU91gg1MOcZq4nsxIhdLPnGwI6IlhVoMOfwXNe8XkAOfAIGj0rwBMRZuinZWZKyhH_3pATOft8uo04mHY8aegIXDaiBp0W44a9ndq1DC3_9SBztIhN3bmNaSdBgsswY44Jr_w8u_Ajus_uLC-5LVt7cJxj4Tfmposf3yM8r16dj-ILWyL-gDB2-GqPTy7LTP27IF7dEVAmFD4Z5GmcFw51LyPoufQXGRJwMmoKfXouyQE=]
- Benzophenone. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0095]
- Application and Preparation of Benzophenone. ChemicalBook. [URL: https://www.chemicalbook.
- Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob00813a]
- Mannich Reaction as a Key Strategy for the Synthesis of Benzoazacrown Ethers and Benzocryptands. ResearchGate. [URL: https://www.researchgate.net/publication/282283084_ChemInform_Abstract_Mannich_Reaction_as_a_Key_Strategy_for_the_Synthesis_of_Benzoazacrown_Ethers_and_Benzocryptands]
- 2,3-Dimethylbenzoic acid synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/603-79-2.htm]
- A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry. [URL: http://www.orientjchem.org/vol33no6/a-novel-synthesis-of-4-3-methyl-1h-indol-2-ylphenylphenylmethanone/]
- Synthesis of 2,3-dimethyl benzoic acid. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-3-dimethyl-benzoic-acid/]
- 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone 1g. Dana Bioscience. [URL: https://www.danabioscience.com/products/bldpharm-bld-bd312758-1g]
- Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=24_10_23]
- Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9108920/]
- Derivatives of n-methylpiperazine. Google Patents. [URL: https://patents.google.
- Synthesis and Characterization of a Series of 1-Aryl-4-[aryldiazenyl]- piperazines. Part I. Isomers of N-(2,3-Dimethylphenyl). Bentham Open Archives. [URL: https://benthamopen.com/ABSTRACT/TOCHEMJ-9-20]
- Synthesis of 2,3-epoxy-1-phenyl-3-aryl-1-propanone by combination of phase transfer catalyst and ultrasound irradiation. ACG Publications. [URL: http://www.acgpubs.org/doc/200903130103-102.pdf]
- Synthesis method of chiral piperazinone derivative. Google Patents. [URL: https://patents.google.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone
Foreword: From Novel Compound to Pharmacological Insight
In the landscape of modern drug discovery, the journey of a novel chemical entity from synthesis to a potential therapeutic candidate is both arduous and intricate. A critical milestone in this journey is the characterization of its interaction with biological targets. This guide provides a comprehensive, in-depth framework for determining the receptor binding affinity of the novel compound, 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone . While specific binding data for this particular molecule is not yet prevalent in published literature, its structural motifs—a benzophenone core and a 4-methylpiperazine moiety—suggest potential interactions with a range of G-protein coupled receptors (GPCRs) and other central nervous system targets.
This document is structured not as a rigid protocol, but as a strategic guide for the discerning researcher. We will delve into the rationale behind experimental choices, the establishment of self-validating assays, and the interpretation of data to build a robust pharmacological profile. The methodologies outlined herein are grounded in established principles of receptor pharmacology and are designed to provide a clear path for the comprehensive evaluation of this, and other, novel compounds.
Part 1: The Compound of Interest - Structural Rationale and Target Prioritization
The structure of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone presents intriguing possibilities for receptor interaction. The benzophenone scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of receptors. The 4-methylpiperazine group is a common feature in many centrally-acting drugs, conferring affinity for aminergic GPCRs such as dopamine, serotonin, and adrenergic receptors, as well as sigma receptors.[1][2]
Given these structural alerts, a logical first step is a broad primary screen against a panel of known CNS receptors. A typical primary screening panel would include, but not be limited to:
-
Dopamine Receptors: D1, D2, D3, D4, D5
-
Serotonin (5-HT) Receptors: 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7
-
Adrenergic Receptors: α1A, α1B, α2A, β1, β2
-
Sigma Receptors: σ1, σ2[3]
-
Histamine Receptors: H1, H3[1]
The results of this initial screen will guide all subsequent, more focused investigations. For the purpose of this guide, we will proceed with a hypothetical scenario where the primary screen reveals a significant affinity for the Dopamine D2 receptor.
Part 2: Synthesis of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone
A plausible synthetic route for the title compound can be envisioned based on established organic chemistry principles, such as Friedel-Crafts acylation followed by reductive amination.
Caption: Proposed synthetic workflow for the target compound.
Part 3: Determination of Receptor Binding Affinity - A Methodological Deep Dive
With a synthesized compound in hand, the next phase is to quantify its interaction with our hypothetical target, the Dopamine D2 receptor. The gold-standard method for this is the radioligand competition binding assay.[4][5]
Principle of the Radioligand Competition Binding Assay
This assay measures the ability of a test compound (the "competitor") to displace a radioactively labeled ligand ("radioligand") that is known to bind with high affinity and specificity to the target receptor. The amount of radioligand bound to the receptor is measured in the presence of increasing concentrations of the test compound. From this data, the inhibitory constant (Ki) of the test compound can be calculated, which is an intrinsic measure of its binding affinity.
Experimental Workflow: A Self-Validating System
The trustworthiness of a binding assay hinges on its careful design and the inclusion of appropriate controls.
Caption: Workflow for a radioligand competition binding assay.
Detailed Protocol: Competition Binding Assay for the Human Dopamine D2 Receptor
1. Materials and Reagents:
- Receptor Source: Commercially available cell membranes from CHO or HEK293 cells stably expressing the human Dopamine D2 receptor.
- Radioligand: [³H]Spiperone or [³H]Raclopride (specific activity ~70-90 Ci/mmol). The concentration used should be at or below the Kd of the radioligand for the D2 receptor.[6]
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
- Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known D2 antagonist, such as Haloperidol or unlabeled Spiperone.[5]
- Test Compound: 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone, dissolved in DMSO to create a stock solution, followed by serial dilutions in assay buffer.
- Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).
- Scintillation Cocktail and Counter.
2. Procedure:
- Prepare serial dilutions of the test compound.
- In a 96-well plate, add in the following order:
- Assay buffer.
- Test compound or vehicle (for total binding) or non-specific binding control.
- Radioligand (at a final concentration near its Kd).
- Receptor membranes (typically 10-20 µg of protein per well).
- Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[6]
- Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
- Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis and Interpretation
-
The raw data (counts per minute, CPM) is used to calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound. This will generate a sigmoidal dose-response curve.
-
Fit the data using a non-linear regression model (one-site fit) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[7]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Hypothetical Data Summary:
| Parameter | Value |
| Radioligand | [³H]Spiperone |
| Radioligand Concentration ([L]) | 0.2 nM |
| Radioligand Kd | 0.15 nM |
| IC₅₀ of Test Compound | 15 nM |
| Calculated Ki | 6.4 nM |
A Ki value of 6.4 nM would indicate that 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone has a high affinity for the Dopamine D2 receptor.
Part 4: Functional Characterization - Moving Beyond Binding
High affinity does not describe the functional consequence of binding. The compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). A functional assay is required to determine this. For the D2 receptor, which is typically Gi-coupled, a common functional assay is the measurement of cAMP levels.
cAMP Functional Assay
Principle: Gi-coupled receptors, when activated, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Procedure:
-
Use cells expressing the D2 receptor.
-
Stimulate adenylyl cyclase with forskolin.
-
Add the test compound at various concentrations.
-
Measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).[9]
Interpretation:
-
Agonist: The compound will cause a dose-dependent decrease in forskolin-stimulated cAMP levels.
-
Antagonist: The compound will have no effect on its own but will block the cAMP-lowering effect of a known D2 agonist (e.g., quinpirole).
-
Inverse Agonist: The compound will cause an increase in cAMP levels above the basal level (in the absence of forskolin).
Caption: Simplified D2 receptor signaling pathway.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the initial characterization of the receptor binding affinity of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone. By following a logical progression from target identification and synthesis to rigorous binding and functional assays, a researcher can build a detailed pharmacological profile of a novel compound. The hypothetical finding of high affinity for the D2 receptor would warrant further investigation, including selectivity profiling against other dopamine receptor subtypes, in vivo studies to assess pharmacokinetic properties and behavioral effects, and ultimately, an exploration of its therapeutic potential.[10] The principles and methodologies detailed herein provide a robust foundation for these critical next steps in the drug discovery process.
References
-
ACS Publications. (2023, December 22). Direct Binding Methods to Measure Receptor–Ligand Interactions. The Journal of Physical Chemistry B. Retrieved from [Link]
-
Frontiers. (n.d.). Two-dimensional measurements of receptor-ligand interactions. Retrieved from [Link]
-
PubMed. (2005, January 15). Assay development and data analysis of receptor-ligand binding based on scintillation proximity assay. Retrieved from [Link]
-
World Scientific Publishing. (n.d.). An approach to computer analysis of the ligand binding assay data on example of radioligand assay data. Journal of Bioinformatics and Computational Biology. Retrieved from [Link]
-
PubMed. (2024, January 11). Direct Binding Methods to Measure Receptor-Ligand Interactions. Retrieved from [Link]
-
PNAS. (n.d.). Ligand-receptor binding measured by laser-scanning imaging. Retrieved from [Link]
-
PubMed. (n.d.). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. Retrieved from [Link]
-
NCBI - NIH. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
-
PMC - NIH. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]
-
GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]
-
Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Retrieved from [Link]
-
MDPI. (2022, December 28). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. Retrieved from [Link]
-
PubMed. (2006, May 15). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Pharmacological Profile of Benzoxazines: A Short Review. Retrieved from [Link]
-
ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Retrieved from [Link]
-
MDPI. (2024, October 24). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Retrieved from [Link]
-
LOCKSS. (2008, April 1). SOLVENT-FREE MICROWAVE SYNTHESIS OF 3-(4-BENZO[b]- THIOPHENE-2-CARBONYL) -. Retrieved from [Link]
-
Bentham Open Archives. (2015, April 6). Synthesis and Characterization of a Series of 1-Aryl-4-[aryldiazenyl]- piperazines. Part I. Isomers of N-(2,3-Dimethylphenyl) -. Retrieved from [Link]
-
PLOS One - Research journals. (2018, May 24). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. Retrieved from [Link]
-
BindingDB. (n.d.). BindingDB BDBM50040253 3-{2-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-ethyl}. Retrieved from [Link]
-
Dana Bioscience. (n.d.). 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone 1g. Retrieved from [Link]
-
BindingDB. (n.d.). BindingDB BDBM50002325 2-{4-[3,4-Bis-(4-fluoro-phenyl)-but-3-enyl]-piperazin-1-yl}. Retrieved from [Link]
Sources
- 1. Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer’s Disease [mdpi.com]
- 2. In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations [mdpi.com]
- 3. BindingDB BDBM50002325 2-{4-[3,4-Bis-(4-fluoro-phenyl)-but-3-enyl]-piperazin-1-yl}-pyrimidine::CHEMBL342484 [bindingdb.org]
- 4. Receptor-Ligand Binding Assays [labome.com]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. worldscientific.com [worldscientific.com]
- 8. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 9. Receptor-Ligand Binding Assays | Revvity [revvity.co.jp]
- 10. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Methodological Guide to the Crystallographic Analysis of Novel Benzophenone Derivatives: A Case Study of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract: The three-dimensional atomic arrangement of a molecule, as determined by single-crystal X-ray diffraction, is fundamental to understanding its physicochemical properties and biological activity. This guide provides a comprehensive, in-depth technical overview of the process of determining the crystallographic structure of a novel benzophenone derivative, using 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone as a practical case study. While specific crystallographic data for this compound is not publicly available, this document will serve as a methodological roadmap, detailing a plausible synthetic route, robust crystallization protocols, and the intricacies of X-ray diffraction data collection and structural refinement. The causality behind experimental choices is emphasized throughout, providing a framework for researchers to apply to their own novel compounds.
Introduction: The Rationale for Crystallographic Studies of Benzophenone Derivatives
Benzophenone and its derivatives represent a significant class of compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] The precise molecular geometry, including bond lengths, bond angles, and intermolecular interactions, governs the molecule's interaction with biological targets and its solid-state properties. Therefore, single-crystal X-ray diffraction (SCXRD) is an indispensable tool for elucidating the three-dimensional structure at the atomic level.[3][4][5]
This guide will walk through the critical steps required to obtain and analyze the crystal structure of a novel benzophenone derivative, specifically 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone. Although the crystal structure for this particular molecule has not been reported in the literature, the methodologies described herein are based on established and widely practiced techniques in the field of chemical crystallography.
Synthesis of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone
A plausible and efficient synthetic route is the necessary starting point for any crystallographic study. The target molecule can be synthesized through a multi-step process, which is outlined below.
Proposed Synthetic Workflow
The synthesis involves the preparation of a key intermediate, 2-methyl-4-acetylbenzoic acid, followed by a series of reactions to introduce the piperazine moiety and form the final benzophenone structure.
Caption: Proposed synthetic pathway for 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone.
Step-by-Step Synthetic Protocol
Step 1: Oxidation of 3,4-Dimethylacetophenone
-
To a solution of 3,4-dimethylacetophenone in a suitable polar organic solvent (e.g., acetonitrile), add a catalytic amount of a phase-transfer catalyst and an oxidizing agent such as hydrogen peroxide.[6]
-
The reaction mixture is stirred at a controlled temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction is quenched, and the product, 2-methyl-4-acetylbenzoic acid, is extracted and purified by recrystallization.
Step 2: Formation of the Acid Chloride
-
2-methyl-4-acetylbenzoic acid is refluxed with an excess of thionyl chloride to convert the carboxylic acid to the more reactive acid chloride, 2-methyl-4-acetylbenzoyl chloride.
-
The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.
Step 3: Friedel-Crafts Acylation
-
In a flask equipped with a stirrer and under an inert atmosphere, dissolve 1,2-dimethylbenzene (o-xylene) in a suitable solvent.
-
Add a Lewis acid catalyst, such as aluminum chloride.
-
Slowly add the 2-methyl-4-acetylbenzoyl chloride to the reaction mixture.
-
The reaction is stirred until completion, then quenched with ice-water. The organic layer is separated, washed, dried, and concentrated to give 2,3-dimethyl-2'-acetylbenzophenone.
Step 4: Bromination
-
The acetyl group is then converted to a bromomethyl group using a suitable brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide.
-
The reaction is carried out under reflux in a non-polar solvent like carbon tetrachloride.
-
The product, 2'-bromomethyl-2,3-dimethylbenzophenone, is then purified by column chromatography.
Step 5: Nucleophilic Substitution with 1-Methylpiperazine
-
The final step involves the nucleophilic substitution of the bromine atom with 1-methylpiperazine.[7]
-
2'-Bromomethyl-2,3-dimethylbenzophenone is dissolved in a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF).
-
An excess of 1-methylpiperazine is added, along with a non-nucleophilic base like potassium carbonate to neutralize the HBr formed.
-
The reaction mixture is heated to ensure complete reaction.
-
After workup and purification by column chromatography, the final product, 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone, is obtained.
Crystallization: The Art and Science of Growing Single Crystals
The success of a single-crystal X-ray diffraction experiment is critically dependent on the quality of the crystal.[3][4][8] The goal is to obtain a single crystal with well-defined faces, free of defects, and of an appropriate size (typically 0.1-0.3 mm in each dimension).[9]
General Considerations for Crystallization
The process of crystallization involves two main stages: nucleation and crystal growth.[10] The aim is to achieve a state of supersaturation where nucleation is limited, allowing for slow and ordered growth of a small number of crystals.
Recommended Crystallization Techniques
Several techniques can be employed to grow single crystals of small organic molecules.[3][10][11] For a novel compound like 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone, a screening of various solvents and techniques is recommended.
| Technique | Description | Advantages | Considerations |
| Slow Evaporation | The compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly.[10] | Simple setup, widely applicable. | Rate of evaporation needs to be carefully controlled. |
| Vapor Diffusion | A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent.[11] | Allows for very slow and controlled crystallization. | Requires a solvent/anti-solvent pair with appropriate miscibility and volatility. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.[9] | Effective for compounds with a significant temperature-dependent solubility. | The cooling rate must be slow to prevent rapid precipitation. |
| Layering | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. | Good for growing large, high-quality crystals. | Requires careful selection of solvents to avoid mixing. |
Experimental Protocol for Crystallization Screening
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, ethanol).
-
Technique Application: Based on the solubility data, set up crystallization trials using the techniques described in the table above. For example, for slow evaporation, dissolve the compound in a moderately volatile solvent in a loosely capped vial.
-
Monitoring: Regularly inspect the trials under a microscope for the formation of single crystals.[9]
-
Optimization: Once initial crystals are obtained, optimize the conditions (e.g., solvent concentration, temperature, evaporation rate) to improve crystal size and quality.
Single-Crystal X-ray Diffraction: Data Collection and Structure Solution
Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to determine the three-dimensional arrangement of atoms in the crystal lattice.[5][12]
The Crystallographic Workflow
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Methodologies
Data Collection:
-
A suitable crystal is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The crystal is placed in a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The initial atomic positions are determined using direct methods or Patterson methods.
-
The structural model is then refined using a least-squares procedure.[13][14] This iterative process adjusts atomic coordinates, displacement parameters, and other variables to minimize the difference between the observed and calculated structure factors.[13][14]
Hypothetical Crystallographic Data Table
The following table presents a hypothetical set of crystallographic data that might be expected for the title compound.
| Parameter | Hypothetical Value |
| Chemical Formula | C23H28N2O |
| Formula Weight | 360.48 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 13.789 |
| α (°) | 90 |
| β (°) | 105.67 |
| γ (°) | 90 |
| Volume (ų) | 2078.9 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.150 |
| Absorption Coefficient (mm⁻¹) | 0.073 |
| F(000) | 776 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| Theta range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 15890 |
| Independent reflections | 4789 [R(int) = 0.034] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 |
Conclusion and Future Directions
This guide has provided a comprehensive methodological framework for determining the crystallographic structure of a novel benzophenone derivative, using 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone as a representative example. From a plausible synthetic route to detailed crystallization and X-ray diffraction protocols, the emphasis has been on the rationale behind experimental choices to ensure scientific integrity and reproducibility.
The successful elucidation of the crystal structure of this and other novel benzophenone derivatives will provide invaluable insights for drug development professionals and materials scientists. The detailed structural information can be used to understand structure-activity relationships, guide the design of more potent and selective analogs, and predict solid-state properties. The methodologies outlined in this guide are intended to serve as a valuable resource for researchers embarking on the crystallographic analysis of new chemical entities.
References
-
Refinement - Online Dictionary of Crystallography. (n.d.). Retrieved from [Link]
-
Introduction to Structure Refinement. (n.d.). Retrieved from [Link]
-
Chemical crystallization | SPT Labtech. (n.d.). Retrieved from [Link]
- Hsieh, H. P., et al. (2003). Structure-activity and crystallographic analysis of benzophenone derivatives-the potential anticancer agents. Bioorganic & medicinal chemistry letters, 13(1), 101–105.
- Venu, T. D., et al. (2007). Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents. Bioorganic & medicinal chemistry, 15(10), 3505–3514.
- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1833-1857.
-
Crystallization of small molecules. (n.d.). Retrieved from [Link]
- Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide.
- Watkin, D. J. (2008). Structure refinement: some background theory and practical strategies. In International Tables for Crystallography (Vol. F, pp. 308-320).
- Clegg, W., et al. (Eds.). (2001). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
- Venu, T. D., et al. (2007).
- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1833-1857.
-
Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (n.d.). Retrieved from [Link]
- Hsieh, H. P., et al. (2003). Structure-activity and crystallographic analysis of benzophenone derivatives - The potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 13(1), 101-105.
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Retrieved from [Link]
-
About Single X-ray Diffraction. (n.d.). University of Waterloo. Retrieved from [Link]
- Boyle, T. J. (2024). How to grow crystals for X-ray crystallography.
-
Afonine, P. (n.d.). Crystallographic Structure Refinement. Phenix. Retrieved from [Link]
-
Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry. Retrieved from [Link]
-
A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis and Characterization of a Series of 1-Aryl-4-[aryldiazenyl]- piperazines. Part I. Isomers of N-(2,3-Dimethylphenyl). (2015). Bentham Open Archives.
- SOLVENT-FREE MICROWAVE SYNTHESIS OF 3-(4-BENZO[b]- THIOPHENE-2-CARBONYL). (2008). Arkivoc.
-
2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone 1g. (n.d.). Dana Bioscience. Retrieved from [Link]
- CN116217372A - A kind of synthetic method of 2-methyl-4-acetylbenzoic acid. (n.d.). Google Patents.
Sources
- 1. Structure-activity and crystallographic analysis of benzophenone derivatives-the potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sptlabtech.com [sptlabtech.com]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. CN116217372A - A kind of synthetic method of 2-methyl-4-acetylbenzoic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 12. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 13. dictionary.iucr.org [dictionary.iucr.org]
- 14. Introduction [pd.chem.ucl.ac.uk]
Application Note: A Robust, Validated HPLC Method for the Quantification of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone
Abstract
This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone. The method is suitable for routine quality control and research applications. The chromatographic separation was achieved on a C18 stationary phase with a gradient elution using a mobile phase of acetonitrile and a phosphate buffer. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.
Introduction
2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone is a complex organic molecule with potential applications in pharmaceutical development and other chemical industries. Accurate and reliable quantification of this compound is crucial for ensuring product quality, stability, and for pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[1][2]
This document provides a comprehensive guide for the development and validation of an HPLC method for 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone, outlining the logical steps from initial method design to full validation.
Physicochemical Properties and Chromatographic Strategy
Structure:
-
Benzophenone Core: The benzophenone moiety imparts significant hydrophobicity to the molecule, suggesting that reversed-phase chromatography would be the most suitable separation mode.[1][2]
-
Piperazine Moiety: The 4-methylpiperazine group is basic. The pKa of piperazine is approximately 9.8 and 5.6 for its two nitrogen atoms.[4] The tertiary amine in the 4-methylpiperazine group of the target analyte is expected to have a pKa in the range of 8-10. This basic nature necessitates careful control of the mobile phase pH to ensure consistent retention and good peak shape. At a pH below the pKa, the piperazine nitrogen will be protonated, making the molecule more polar and decreasing its retention on a reversed-phase column. Conversely, at a pH above the pKa, the nitrogen will be in its free base form, making the molecule more hydrophobic and increasing its retention. To achieve a balance of retention and good peak shape, a mobile phase pH of around 7 is a good starting point.
-
UV Absorbance: The benzophenone chromophore is expected to exhibit strong UV absorbance. Benzophenone itself has a UV maximum at approximately 254 nm.[1][5] Therefore, UV detection in the range of 250-260 nm should provide excellent sensitivity for quantification.
Based on these properties, a reversed-phase HPLC method using a C18 column and a buffered mobile phase with UV detection is the logical choice.
Method Development Workflow
The development of a robust HPLC method follows a systematic approach to optimize the separation of the analyte from potential impurities and degradants.
Figure 1: HPLC Method Development Workflow.
Experimental
Materials and Reagents
-
2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used. Data acquisition and processing were performed using appropriate chromatography software.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 3.40 g of KH2PO4 in 1 L of deionized water. Adjust the pH to 7.0 with a dilute solution of phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone reference standard and dissolve it in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Method Validation
The developed method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[6][7] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Figure 2: Method Validation Process according to ICH Guidelines.
Specificity
Specificity was evaluated by analyzing a blank (diluent) and a spiked sample to ensure that there were no interfering peaks at the retention time of the analyte. The peak purity of the analyte was also assessed using a photodiode array (PDA) detector.
Linearity and Range
Linearity was determined by analyzing a series of at least five concentrations of the reference standard over the range of 1-100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | 0.9998 |
The results show a strong linear relationship between concentration and peak area within the specified range.
Accuracy
Accuracy was assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate for each level.
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD |
| 80% | 40 | 39.8 | 99.5 | 0.8 |
| 100% | 50 | 50.2 | 100.4 | 0.5 |
| 120% | 60 | 59.7 | 99.5 | 0.6 |
The high recovery rates demonstrate the excellent accuracy of the method.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a 50 µg/mL standard solution were performed on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.
Table 3: Precision Data
| Parameter | % RSD |
| Repeatability | 0.6% |
| Intermediate Precision | 1.1% |
The low relative standard deviation (RSD) values indicate that the method is highly precise.
Robustness
The robustness of the method was evaluated by intentionally varying key chromatographic parameters, including:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
The system suitability parameters (e.g., tailing factor, theoretical plates) remained within acceptable limits for all variations, demonstrating the robustness of the method.
Conclusion
A simple, rapid, and reliable RP-HPLC method for the quantification of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone has been successfully developed and validated. The method meets all the requirements for a routine analytical procedure as per ICH guidelines. This application note provides a comprehensive protocol that can be readily implemented in quality control and research laboratories.
References
- Benchchem. High-Performance Liquid Chromatography (HPLC) Analysis of Benzophenone Derivatives: Application Notes and Protocols.
- MDPI. Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry.
- Pharmaguideline. Steps for HPLC Method Validation.
- AKJournals. Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil.
- Journal of Food and Drug Analysis. Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatograp.
- Phenomenex. Reversed Phase HPLC Method Development.
- Taylor & Francis Online. Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks.
- Chrom Tech. Reverse Phase Chromatography Techniques.
- LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Lab Manager. ICH and FDA Guidelines for Analytical Method Validation.
- Slideshare. Ich guidelines for validation final.
- Agilent. HPLC Method Development: From Beginner to Expert Part 2.
- ICH. Validation of Analytical Procedures Q2(R2).
- Biotage. How do I develop a reversed-phase flash column chromatography method?.
- Pharma's Almanac. Navigating HPLC Method Development: Tips for Success.
- University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. uregina.ca [uregina.ca]
- 5. tandfonline.com [tandfonline.com]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. database.ich.org [database.ich.org]
Application Note: Comprehensive NMR Spectroscopic Characterization of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone
Introduction: The Structural Challenge and the NMR Solution
2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone is a complex organic molecule incorporating several key structural motifs: a benzophenone core, a disubstituted aromatic ring, and a methylpiperazine moiety.[1][2] The precise arrangement of these fragments and the exact substitution pattern are critical to its chemical and pharmacological properties. Unambiguous structural confirmation is therefore a prerequisite for its use in any research or development context.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic molecules in solution.[3][4] While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment and number of different types of protons and carbons, complex molecules like the one often produce spectra with overlapping signals that can be difficult to interpret.[3] Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are indispensable for resolving these ambiguities by revealing through-bond correlations between nuclei, allowing for the complete and confident assignment of the molecular structure.[5][6]
This guide is designed to provide both the practical "how-to" and the theoretical "why" for the complete NMR characterization of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone, ensuring data integrity and trustworthy structural assignment.
Predicted NMR Data and Structural Assignment
A thorough understanding of the expected chemical shifts is crucial for accurate spectral interpretation. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone, based on established values for its constituent fragments (benzophenone, dimethylbenzene, and N-methylpiperazine) and considering the electronic effects of the substituents.[7][8][9][10][11][12][13]
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons | 7.20 - 7.80 | Multiplet | 7H |
| -CH₂- (benzylic) | ~ 3.50 - 3.70 | Singlet | 2H |
| Piperazine Protons (-CH₂-N-CH₂-) | ~ 2.40 - 2.70 | Broad Multiplet | 8H |
| N-CH₃ | ~ 2.30 | Singlet | 3H |
| Ar-CH₃ (x2) | ~ 2.10 - 2.30 | Singlet | 6H |
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | Predicted Chemical Shift (ppm) |
| C=O (ketone) | ~ 195 - 198 |
| Aromatic Carbons | ~ 125 - 140 |
| -CH₂- (benzylic) | ~ 60 - 65 |
| Piperazine Carbons (-CH₂-N-CH₂-) | ~ 53 - 55 |
| N-CH₃ | ~ 46 |
| Ar-CH₃ (x2) | ~ 15 - 20 |
Experimental Protocols
The following protocols are designed for a standard 400 or 500 MHz NMR spectrometer.
Sample Preparation
The quality of the NMR data is directly dependent on proper sample preparation.
Protocol:
-
Weigh approximately 5-10 mg of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice as it is a common solvent for many organic molecules and its residual proton peak at ~7.26 ppm is well-defined.[14]
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is required.
-
If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
Place the NMR tube in a spinner turbine and carefully wipe the outside of the tube before inserting it into the spectrometer.
Experimental Workflow
The following workflow provides a logical sequence for acquiring a comprehensive NMR dataset for structural elucidation.
Caption: A typical workflow for the structural elucidation of an organic molecule using NMR spectroscopy.
1D NMR Acquisition
¹H NMR Protocol:
-
Experiment: Standard proton acquisition.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16
-
Relaxation Delay (d1): 2 seconds
-
Pulse Width: Calibrated 90° pulse
¹³C{¹H} NMR Protocol:
-
Experiment: Proton-decoupled carbon acquisition.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0 to 220 ppm
-
Number of Scans: 1024 or more (as needed for good signal-to-noise)
-
Relaxation Delay (d1): 2 seconds
-
Pulse Program: Standard zgpg30 or similar with proton decoupling.
2D NMR Acquisition
COSY (Correlation Spectroscopy) Protocol:
-
Purpose: To identify protons that are coupled to each other, typically through 2-3 bonds.[6] This is crucial for identifying adjacent protons in the aromatic rings and within the piperazine moiety.
-
Experiment: Gradient-selected COSY (gCOSY).
-
Spectral Width (F2 and F1): Set to the same range as the ¹H spectrum.
-
Number of Increments (F1): 256
-
Number of Scans per Increment: 2-4
-
Relaxation Delay (d1): 1.5 seconds
HSQC (Heteronuclear Single Quantum Coherence) Protocol:
-
Purpose: To identify which protons are directly attached to which carbons.[6][15] This experiment is invaluable for assigning the carbons of the methyl, methylene, and methine groups.
-
Experiment: Gradient-selected HSQC with multiplicity editing (if available) to distinguish CH/CH₃ from CH₂ groups.
-
Spectral Width (F2 - ¹H): Set to the same range as the ¹H spectrum.
-
Spectral Width (F1 - ¹³C): Set to cover the aliphatic and aromatic regions (e.g., 10 to 170 ppm).
-
Number of Increments (F1): 256
-
Number of Scans per Increment: 4-8
-
Relaxation Delay (d1): 1.5 seconds
HMBC (Heteronuclear Multiple Bond Correlation) Protocol:
-
Purpose: To identify longer-range couplings between protons and carbons, typically over 2-4 bonds.[6][15][16] This is the key experiment for connecting the different structural fragments of the molecule, for example, linking the benzylic protons to the carbons of both the benzophenone core and the piperazine ring.
-
Experiment: Gradient-selected HMBC.
-
Spectral Width (F2 - ¹H): Set to the same range as the ¹H spectrum.
-
Spectral Width (F1 - ¹³C): Set to cover the full ¹³C chemical shift range (e.g., 0 to 200 ppm).
-
Number of Increments (F1): 512
-
Number of Scans per Increment: 8-16
-
Relaxation Delay (d1): 1.5 seconds
-
Long-range coupling delay: Optimized for a J-coupling of 8 Hz.
Structural Verification with 2D NMR
The following diagram illustrates the key expected HMBC correlations that would unambiguously confirm the structure of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone.
Caption: A simplified representation of key expected HMBC correlations for structural confirmation.
Interpretation of Key 2D Correlations:
-
COSY: Cross-peaks between the aromatic protons will reveal their connectivity and substitution pattern on both rings.
-
HSQC: Will directly link the proton signals for the benzylic -CH₂-, the piperazine -CH₂- groups, the N-CH₃, and the two Ar-CH₃ groups to their corresponding carbon signals.
-
HMBC: This is the most informative experiment for this molecule.
-
A correlation between the benzylic protons (~3.5-3.7 ppm) and the carbons of the piperazine ring (~53-55 ppm) confirms the piperazinomethyl fragment.
-
Correlations from the benzylic protons to the quaternary carbon of the benzophenone aromatic ring will establish the point of attachment.
-
Correlations from the aromatic protons to the carbonyl carbon (~195-198 ppm) will confirm the benzophenone core.
-
Correlations from the aromatic methyl protons to the aromatic carbons will confirm the 2,3-dimethyl substitution pattern.
-
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and unambiguous method for the complete structural characterization of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone. The detailed protocols and expected spectral patterns outlined in this application note offer a comprehensive guide for researchers to obtain high-quality, reliable data for this and structurally related compounds. Adherence to these methodologies will ensure the scientific integrity of the structural assignment, a critical step in any chemical research or drug development pipeline.
References
- Organic Structure Determination Using 2D NMR Spectroscopy: A Problem-Based Approach. Advanced Organic Chemistry.
- 2D NMR Spectroscopy in Organic Chemistry. Scribd.
- NMR Techniques in Organic Chemistry: a quick guide.
- Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Hilaris Publisher.
- Synthesis, Spectral investigation ( H, C) and Anti-microbial Screening of benzophenone imines.
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. anuchem.
- Interpreting 1H NMR spectrum of 1,4-dimethylbenzene. Doc Brown's Chemistry.
- 1,3-dimethylbenzene H-1 proton nmr spectrum. Doc Brown's Chemistry.
- 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. Frontiers.
- The three isomers of dimethylbenzene are commonly named ortho-xyl.... Study Prep in Pearson+.
- Benzophenone 1H-NMR, 13C-NMR and IR Spectra. Scribd.
- Detailed 1D/2D NMR Analyses of Benzophenone-Related Reaction Products from a Photopolymerization System of Vinyl Acetate and Benzophenone. ResearchGate.
- Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.
- 2-Methylpiperazine(109-07-9) 1H NMR spectrum. ChemicalBook.
- Solved The three isomers of dimethylbenzene are commonly. Chegg.com.
- nuclear magnetic resonance - spectroscopy.
- Showing NP-Card for Benzophenone (NP0001390). NP-MRD.
- 1-Methylpiperazine(109-01-3) 1H NMR spectrum. ChemicalBook.
- Copies of 1H, 13C, 19F NMR spectra.
- methylpiperazine | C5H12N2 | MD Topology | NMR | X-Ray.
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- 2D NMR A correlation map between two NMR parameters.
- 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone 1g. Dana Bioscience.
- 未知化合物 X の構造を推定せよ(第一回)の解答例.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- 13 C-NMR Studies of Some Heterocyclically Substituted.
- Synthesis and Characterization of a Series of 1-Aryl-4-[aryldiazenyl]- piperazines. Part I. Isomers of N-(2,3-Dimethylphenyl) - Bentham Open Archives.
- Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives.
- Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one - PMC.
- The complete 1H and 13C NMR spectra assignments of N‐(2‐nitrobenzoyl)‐1,5‐benzodiazepin‐2‐one and dihydroquinazolino[3,2‐a]benzodiazepine derivatives. ResearchGate.
- Synthesis and pharmacology of N1-substituted piperazine-2,3-dicarboxylic acid derivatives acting as NMDA receptor antagonists. PubMed.
- Synthesis and Characterization of a Series of 1-Aryl-4-[aryldiazenyl]- piperazines. Part I. Isomers of N-(2,3-Dimethylphenyl).
Sources
- 1. np-mrd.org [np-mrd.org]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. scribd.com [scribd.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. C8H10 1,4-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 p-xylene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. C8H10 1,3-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 m-xylene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. scribd.com [scribd.com]
- 10. mdpi.com [mdpi.com]
- 11. 2-Methylpiperazine(109-07-9) 1H NMR [m.chemicalbook.com]
- 12. 1-Methylpiperazine(109-01-3) 1H NMR [m.chemicalbook.com]
- 13. methylpiperazine | C5H12N2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. princeton.edu [princeton.edu]
- 16. nmrj.jp [nmrj.jp]
using 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone as a pharmaceutical intermediate
[label="Ketone Reduction\n(NaBH4, MeOH,
Fig 1. Experimental workflow for converting the benzophenone intermediate into a functionalized API.
Fig 2. Pharmacological mechanism of action for APIs derived from the benzophenone intermediate.
- 1-{[2-(2,3-dimethylbenzoyl)phenyl]methyl}-4-methylpiperazine - Molport. Molport.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBpEa-FuefHyWFe9hVsh-qc27IqOKTFjivwI5p6-76mKgHMwhGZFxOECOUJM4FHbtWimHcUK59ZDhIp3VThVYo8czDPLt6mHpNQ_SPrfW1d00e5f95Rs9G88pDtufmlFsGJU3LJmOdvdoLje0IkX1v-rllfA==]
- Fungal-Selective Resorcylate Aminopyrazole Hsp90 Inhibitors: Optimization of Whole-Cell Anticryptococcal Activity and Insights into the Structural Origins of Cryptococcal Selectivity - ACS Publications. ACS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ2Ol_gAkQqoS1qCelHMZEI6LweeiRHiiYy74Otks3vwx01yhlKSdyQuAzYP7Mnuty43DHGOGF_11Uy6h-RDWq4k21KViTjI1UN0OpTARm0QiGuMyNUYBLQIYqhnZ0qr6MgOpuKgK8HktYEp3G8NVq]
- Buy 1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine (EVT-15353494) - EvitaChem. EvitaChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFknxriEglsXUiAPKynv3Bd2juOmypCLq6zGDZCN6YBE7GCN2bJd9BzOaReEzfdolYe_jjWi2Sb80GHdMScErb3Dvr_eJYjCpxKtiwwb1F7d4dXVR6jWPMpiFl3AKJA29V_gjA9BKU0xuA=]
- Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7JaP7ZDJgB9qcdAcHwX-CMQPxiHfvlOXGpK1H5PmMLLojlcSuNoKMcKJsUgIyLUJDU21IOV2eq9rl72z-gYbAMX2-koVtsCkRtTFXe5fjlQGfjB26iy7KE-ohlpUSz4NyPvZAUvmUoHTExWk=]
Topic: In Vivo Dosing Formulation Strategies for 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone
An Application Note from the Senior Application Scientist
Abstract
This guide provides a detailed framework for developing effective in vivo dosing formulations for the novel compound 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone. The structural complexity of this molecule, characterized by a lipophilic benzophenone core and a basic methylpiperazine moiety, predicts poor aqueous solubility, presenting a significant challenge for preclinical evaluation.[1][2] Addressing this early is critical, as the formulation strategy directly impacts drug exposure, variability, and the overall reliability of pharmacokinetic, pharmacodynamic, and toxicological studies.[3] This document outlines a systematic, property-driven approach, moving from initial physicochemical characterization to the rational selection and preparation of tailored dosing vehicles, including pH-adjusted solutions, co-solvent systems, and suspensions.
Introduction: The Formulation Challenge
2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone incorporates two key structural features that dictate its physicochemical behavior:
-
A Large, Lipophilic Backbone: The dimethyl-substituted benzophenone group is inherently hydrophobic, suggesting low intrinsic solubility in aqueous media. A significant percentage of new chemical entities (NCEs) exhibit such characteristics, often classifying them as BCS Class II or IV compounds.[4]
-
An Ionizable Basic Moiety: The presence of the 4-methylpiperazine group, a tertiary amine, provides a handle for pH-dependent solubility.[5] Piperazine and its derivatives are weak bases, capable of being protonated in acidic environments to form more soluble salts.[6][7]
The primary goal of formulation development is to create a delivery system that ensures the compound remains solubilized or uniformly suspended until the point of absorption, thereby minimizing variability and enabling an accurate assessment of its biological activity.[3]
Pre-formulation Assessment: Characterizing the Molecule
A thorough understanding of the compound's physicochemical properties is the foundation of any successful formulation strategy. This initial characterization provides the data necessary to make informed decisions, saving time and resources.
Workflow for Pre-formulation Assessment
Caption: A streamlined workflow for the initial physicochemical characterization.
Protocol 2.1: Equilibrium Solubility Screening
Objective: To determine the compound's solubility in a range of pharmaceutically relevant vehicles.
Methodology:
-
Add an excess amount of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone (e.g., 5-10 mg) to a series of 1.5 mL glass vials.
-
Add 1 mL of each test vehicle (see Table 1) to the respective vials.
-
Seal the vials and place them on a rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with an appropriate analytical solvent (e.g., acetonitrile/water).
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method.
Table 1: Example Solubility Screening Vehicles & Hypothetical Results
| Vehicle Category | Specific Vehicle | Expected Solubility (µg/mL) | Rationale |
| Aqueous Buffers | pH 2.0 (HCl) | > 1000 | Protonation of the piperazine moiety should significantly increase solubility.[5] |
| pH 7.4 (Phosphate Buffered Saline) | < 1 | At physiological pH, the free base is likely to be the dominant, poorly soluble species. | |
| Co-solvents | Polyethylene Glycol 400 (PEG400) | > 5000 | Common non-aqueous vehicle for solubilizing lipophilic compounds.[8] |
| Propylene Glycol (PG) | > 2000 | Another widely used co-solvent, often less viscous than PEG400.[9] | |
| Dimethyl Sulfoxide (DMSO) | > 50,000 | A powerful aprotic solvent, excellent for initial solubilization but must be used judiciously.[10][11] | |
| Surfactants | 1% Tween® 80 in Water | 5 - 20 | Surfactants form micelles that can encapsulate and solubilize hydrophobic molecules. |
| Lipids | Labrafac® PG | > 10,000 | Lipid-based systems are effective for highly lipophilic compounds.[4] |
Protocol 2.2: pKa Determination
Objective: To quantify the basicity of the piperazine moiety, which governs pH-dependent solubility.
Methodology (Potentiometric Titration):
-
Accurately weigh and dissolve a known amount of the compound in a co-solvent system (e.g., methanol/water) to achieve initial solubility.
-
Titrate the solution with a standardized acid (e.g., 0.1 N HCl) while continuously monitoring the pH with a calibrated electrode.
-
Plot the pH versus the volume of titrant added. The inflection point(s) on the curve correspond to the pKa value(s) of the conjugate acid. For a substituted piperazine, two pKa values can be expected.[7][12]
Protocol 2.3: LogP (Octanol-Water Partition Coefficient) Determination
Objective: To measure the lipophilicity of the compound. A high LogP value suggests that lipid-based formulations may be a viable strategy.
Methodology (Shake-Flask Method):
-
Prepare a stock solution of the compound in n-octanol.
-
Mix the octanol stock with an equal volume of pH 7.4 buffer in a separatory funnel.
-
Shake vigorously for several minutes to allow for partitioning between the two immiscible phases.
-
Allow the layers to separate completely.
-
Measure the concentration of the compound in both the n-octanol and aqueous layers via HPLC.
-
Calculate LogP as: Log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ).
Formulation Strategy Selection & Protocols
The data from the pre-formulation assessment guides the selection of the most appropriate formulation strategy. The choice depends heavily on the required dose, the intended route of administration, and the species being tested.[3][11]
Decision Tree for Formulation Selection
Caption: A decision-making framework for selecting an appropriate formulation strategy.
Strategy 1: pH-Adjusted Aqueous Solution
Rationale: This is the simplest approach, leveraging the basic nature of the piperazine group to form a soluble salt.[5] It is ideal for low-dose intravenous (IV) studies where a true solution is preferred.
Protocol 3.1: Preparation of a 1 mg/mL Solution in Citrate Buffer
-
Target Concentration: 1 mg/mL.
-
Vehicle Preparation: Prepare a 50 mM citric acid solution in water for injection (WFI).
-
Dissolution: Weigh the required amount of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone and place it in a sterile glass vial.
-
Solubilization: Add approximately 90% of the final volume of the citrate buffer. Stir or vortex. The compound should dissolve as the piperazine nitrogen is protonated.
-
pH Adjustment: Check the pH. If needed, adjust to a target of pH 3.0-4.0 using a small amount of 1N HCl or 1N NaOH. Ensure the compound remains fully dissolved.
-
Final Volume: Add the remaining vehicle to reach the final target volume and mix thoroughly.
-
Final Check: Visually inspect for any particulates. The final formulation should be a clear, particle-free solution.
Strategy 2: Co-Solvent System
Rationale: A widely used preclinical strategy to achieve higher concentrations for non-IV or IV routes when simple pH adjustment is insufficient.[8] These systems enhance solubility by reducing the polarity of the aqueous vehicle.
Protocol 3.2: Preparation of a 5 mg/mL Formulation in PEG400/PG/Water
-
Target Concentration: 5 mg/mL.
-
Vehicle Composition: 40% PEG400, 20% Propylene Glycol (PG), 40% Water.
-
Dissolution: Weigh the compound into a glass vial.
-
Sequential Addition: a. Add the full amount of PEG400. Vortex or sonicate until the compound is fully dissolved. This step is critical; ensure a clear solution is formed before proceeding. b. Add the Propylene Glycol and vortex to mix. c. Slowly add the water dropwise while continuously vortexing. This prevents the compound from "crashing out" or precipitating due to rapid polarity change.
-
Final Check: The final formulation should be a clear solution. If slight haziness appears, gentle warming (to 37°C) may improve solubility.
Caution: Co-solvents like DMSO and high percentages of PEGs can cause toxicity (e.g., hemolysis, neurotoxicity), especially with IV administration.[9][10] It is imperative to run a vehicle-only control group in animal studies.[11]
Strategy 3: Amorphous Suspension
Rationale: For high-dose oral gavage studies where achieving the required concentration in a solution is not feasible. The goal is to create a homogenous suspension with a small, uniform particle size to maximize the surface area for dissolution in the gastrointestinal tract.[4]
Protocol 3.3: Preparation of a 20 mg/mL Suspension
-
Target Concentration: 20 mg/mL.
-
Vehicle Composition: 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC) and 0.2% (v/v) Tween® 80 in purified water.
-
Pre-treatment (Optional but Recommended): If possible, reduce the particle size of the bulk compound via micronization or jet milling. This significantly improves the dissolution rate and bioavailability.[2][4]
-
Vehicle Preparation: a. In a beaker, heat about 80% of the total required water to ~60°C. b. Slowly sprinkle the Na-CMC powder onto the vortexing water to avoid clumping. Stir until fully hydrated and dissolved. c. Allow the solution to cool to room temperature. d. Add the Tween® 80 and mix thoroughly.
-
Suspension Preparation: a. Weigh the compound into a mortar. b. Add a small amount of the vehicle and triturate with the pestle to form a smooth, uniform paste. This "wetting" step is crucial to ensure particles are properly dispersed. c. Gradually add the remaining vehicle in small portions while continuously stirring or mixing to create a homogenous suspension.
-
Final Check: The final product should be a uniform, milky suspension. It should be stored under constant, gentle agitation to prevent settling before and during dosing.
Formulation Characterization & Stability
Once prepared, every formulation must be characterized to ensure it meets the study requirements.
-
Appearance: Visual inspection for clarity (solutions) or homogeneity (suspensions).
-
pH Measurement: Confirm the pH is within the target range.
-
Dose Concentration Verification: Use a validated HPLC method to confirm the actual concentration is within ±10% of the target concentration. For suspensions, this also serves as a test of homogeneity.[3]
-
Short-Term Stability: Store an aliquot of the formulation under the intended use conditions (e.g., room temperature, on a stirrer for 4-8 hours) and re-analyze for concentration and appearance to ensure the compound does not degrade or precipitate during the dosing period.
Conclusion
The development of an in vivo dosing formulation for 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone is a systematic process that must be guided by its inherent physicochemical properties. Due to its lipophilic benzophenone backbone and basic piperazine center, a tiered approach is recommended. Simple pH-adjusted aqueous solutions may suffice for low-dose IV studies, while more enabling co-solvent systems or high-concentration suspensions will likely be necessary for robust preclinical efficacy and toxicology evaluations. Proper pre-formulation assessment is not an optional step but a mandatory prerequisite for designing a formulation that delivers accurate, reproducible, and meaningful in vivo data.
References
- Yamanouchi Pharmaceutical Co., Ltd. (1989). US Patent 4,797,400A: Piperazine compounds and anti-ulcer composition containing the same.
-
Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. [Link]
-
Sharma, M., et al. (2019). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. Journal of Medicinal Chemistry. [Link]
-
Maia, C., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
-
DavosPharma. (n.d.). Preclinical Formulations That Don't Break Your IND and Keep Studies On Track. DavosPharma. [Link]
-
Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]
-
ResearchGate. (2024). (PDF) Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. ResearchGate. [Link]
- Sharma, D., & Soni, M. (2014). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.
- Boehringer Ingelheim Pharma GmbH & Co. KG. (2000). US Patent 5,922,717A: Piperazine derivatives, medicaments comprising these compounds, their use and processes for their preparation.
-
de Oliveira, A. B., et al. (2017). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules. [Link]
-
University of Tartu. (n.d.). pKa values bases. Chair of Analytical Chemistry. [Link]
-
Sieber, S., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]
-
PubChem. (n.d.). 3',5'-Dimethyl-2-piperidinomethyl benzophenone. National Center for Biotechnology Information. [Link]
-
Dana Bioscience. (n.d.). 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone 1g. Dana Bioscience. [Link]
- American Chemical Society. (2021). Equilibrium pKa Table (DMSO Solvent and Reference). ACS Division of Organic Chemistry.
-
PubChem. (n.d.). methyl 2-(3-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-1H-pyrrol-1-yl)-3-methylbenzoate. National Center for Biotechnology Information. [Link]
-
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [Link]
-
Cheméo. (n.d.). Chemical Properties of 2,4-Dimethylbenzophenone (CAS 1140-14-3). Cheméo. [Link]
-
Semantic Scholar. (2009). Table 7 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/0b95578794c1f6b1e6047535798e3b5e408d2492/table/6]([Link]
-
PubChem. (n.d.). 2,4-Dimethylbenzophenone. National Center for Biotechnology Information. [Link]
-
NIST. (n.d.). 2,4-Dimethylbenzophenone. NIST WebBook. [Link]
-
The Good Scents Company. (n.d.). 2,3-dimethyl pyrazine. The Good Scents Company. [Link]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]
-
DSpace@MIT. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3.... MIT. [Link]
-
US EPA. (n.d.). Substance Registry Services. US Environmental Protection Agency. [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 3. altasciences.com [altasciences.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. uregina.ca [uregina.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Davospharma Website [davos.com]
- 11. caymanchem.com [caymanchem.com]
- 12. semanticscholar.org [semanticscholar.org]
Technical Support Center: Synthesis of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl)benzophenone
Introduction: The synthesis of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl)benzophenone, a complex benzophenone derivative, presents unique challenges for researchers in medicinal chemistry and drug development. Its structure, featuring a sterically hindered benzophenone core and a basic piperazine moiety, requires a multi-step approach where yield optimization at each stage is critical. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis and significantly improve your product yield and purity.
Section 1: Synthesis Overview & Key Challenges
The most reliable and scalable synthesis of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl)benzophenone is a three-step process. This strategy focuses on building the molecule sequentially, which allows for purification at intermediate stages and better control over side reactions.
The Recommended Synthetic Pathway:
-
Step 1: Friedel-Crafts Acylation: Synthesis of the benzophenone core, 2,3-Dimethyl-2'-methylbenzophenone, by reacting 1,2-dimethylbenzene (o-xylene) with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
-
Step 2: Radical Bromination: Selective bromination of the benzylic methyl group on the 2'-position of the benzophenone core using N-Bromosuccinimide (NBS) and a radical initiator.
-
Step 3: Nucleophilic Substitution: Reaction of the resulting 2,3-Dimethyl-2'-(bromomethyl)benzophenone with 1-methylpiperazine to yield the final product.
Caption: Recommended three-step synthetic workflow.
Core Challenges:
-
Steric Hindrance: The ortho-substituents on both phenyl rings can impede catalyst approach and reagent accessibility, potentially lowering reaction rates and yields.
-
Selectivity: Achieving selective bromination at the benzylic position without unintended ring bromination is a critical challenge.
-
Purification: The basic nature of the final product can complicate standard silica gel chromatography. Residual starting materials and byproducts from the multi-step synthesis often co-elute, making isolation of the pure compound difficult.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.
Step 1: Friedel-Crafts Acylation
Q1: My yield for the Friedel-Crafts acylation is low (<50%), and I see multiple products on my TLC plate. What's going wrong?
A1: Low yields and isomer formation are classic problems in Friedel-Crafts acylations involving substituted benzenes. The primary causes are often related to catalyst activity, reaction temperature, and reagent stoichiometry.
-
Causality: The acylation of o-xylene can produce two main isomers: the desired 2,3-dimethyl-2'-methylbenzophenone and the undesired 3,4-dimethyl-2'-methylbenzophenone. The ratio is highly dependent on reaction conditions. Furthermore, AlCl₃ is extremely hygroscopic; moisture will deactivate it and stall the reaction.
-
Solutions:
-
Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. Use a fresh, high-purity bottle of AlCl₃.
-
Control Temperature: The addition of AlCl₃ is exothermic. Maintain a low temperature (0-5 °C) during the addition of the acylating agent to minimize the formation of undesired isomers and other side products.
-
Optimize Stoichiometry: Use a slight excess of AlCl₃ (1.1 to 1.3 equivalents) to ensure the reaction goes to completion. Using too much can lead to product complexation and difficult work-up.
-
Order of Addition: Add the 2-methylbenzoyl chloride to the mixture of o-xylene and AlCl₃ in the solvent. This keeps the concentration of the electrophile low, which can improve selectivity.
-
Step 2: Radical Bromination
Q2: The bromination step is not working. My starting material is mostly unreacted, or I'm getting a complex mixture of products.
A2: This points to issues with radical initiation or a lack of selectivity. Radical reactions are sensitive to inhibitors (like oxygen) and require specific conditions to favor the desired pathway.
-
Causality: The goal is to selectively cleave the C-H bond of the benzylic methyl group. This requires a radical chain reaction. If the initiator is inefficient or if conditions favor electrophilic aromatic substitution, you will see poor conversion or bromination on the aromatic ring.
-
Solutions:
-
Use a Reliable Initiator: Use a fresh source of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Solvent Choice is Critical: Use a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. Polar solvents can favor ionic pathways, leading to ring bromination.
-
Initiate Properly: The reaction often requires initiation by heat or UV light. Refluxing the mixture is standard when using AIBN.
-
Exclude Oxygen: Degas the solvent and run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxygen from inhibiting the radical chain process.
-
Monitor the Reaction: Follow the reaction progress by TLC. The product, 2,3-Dimethyl-2'-(bromomethyl)benzophenone, will have a different Rf value than the starting material. Stop the reaction once the starting material is consumed to prevent over-bromination.
-
Step 3: Nucleophilic Substitution & Purification
Q3: The final substitution reaction with 1-methylpiperazine is slow, and my final product is difficult to purify.
A3: Slow reaction rates can be due to steric hindrance and improper reaction conditions. Purification is challenging due to the basicity of the product.
-
Causality: The bromomethyl intermediate is sterically hindered, which can slow the rate of the Sₙ2 reaction. During purification, the basic nitrogen of the piperazine group can interact strongly with the acidic silica gel, causing streaking and poor separation on a column.
-
Solutions for Reaction:
-
Use a Polar Aprotic Solvent: Solvents like DMF or acetonitrile are ideal as they can stabilize the transition state of the Sₙ2 reaction without solvating the nucleophile excessively.
-
Add a Non-Nucleophilic Base: Include a base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to scavenge the HBr byproduct, which can otherwise protonate the 1-methylpiperazine, rendering it non-nucleophilic.
-
Increase Temperature: Gently heating the reaction (e.g., to 60-80 °C) can help overcome the activation energy barrier caused by steric hindrance.
-
-
Solutions for Purification:
-
Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your product will move to the aqueous layer as a salt. The non-basic impurities will remain in the organic layer. Then, basify the aqueous layer with NaOH and extract your pure product back into an organic solvent.[1][2]
-
Modified Chromatography: If you must use a column, pre-treat the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize the acidic sites and prevent streaking.
-
Crystallization/Salt Formation: The product can often be purified by converting it to a hydrochloride or hydrobromide salt, which can then be recrystallized.[1][2]
-
Section 3: Frequently Asked Questions (FAQs)
Q: Are there alternative methods to a Friedel-Crafts reaction for creating the benzophenone core?
A: Yes, while Friedel-Crafts is common, other methods can be advantageous, especially on a smaller scale or with sensitive substrates.
-
Grignard Reaction: You could react a Grignard reagent formed from 2-bromo-1,3-dimethylbenzene with 2-methylbenzonitrile, followed by hydrolysis. This avoids the use of strong Lewis acids but requires strictly anhydrous conditions.[3][4][5]
-
Suzuki Coupling: A palladium-catalyzed Suzuki coupling between 2-methylphenylboronic acid and 2,3-dimethylbenzoyl chloride can also form the ketone.[6][7][8] This method offers excellent functional group tolerance but can be more expensive due to the palladium catalyst.
Q: How can I effectively monitor the progress of these reactions?
A: Thin-Layer Chromatography (TLC) is the most effective tool for routine monitoring. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting material and product. Staining with potassium permanganate can help visualize spots that are not UV-active. For definitive structural confirmation at each step, ¹H NMR spectroscopy is essential.
Q: What are the primary safety concerns for this synthesis?
A:
-
Friedel-Crafts: Aluminum chloride reacts violently with water and releases HCl gas. Handle it in a fume hood and wear appropriate PPE. The reaction quench is highly exothermic and should be done slowly in an ice bath.
-
Radical Bromination: N-Bromosuccinimide (NBS) is a lachrymator and corrosive. Carbon tetrachloride is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood.
-
Solvents: Many organic solvents used are flammable and volatile. Always work in a fume hood away from ignition sources.
Section 4: Optimized Experimental Protocols
Protocol 1: Synthesis of 2,3-Dimethyl-2'-methylbenzophenone (Step 1)
-
In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add 1,2-dimethylbenzene (1.2 eq) and anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add aluminum chloride (AlCl₃, 1.2 eq) portion-wise, keeping the temperature below 5 °C.
-
Add a solution of 2-methylbenzoyl chloride (1.0 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.
-
After the addition is complete, let the mixture stir at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding crushed ice, followed by 1M HCl.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of 2,3-Dimethyl-2'-(bromomethyl)benzophenone (Step 2)
-
To a solution of 2,3-Dimethyl-2'-methylbenzophenone (1.0 eq) in carbon tetrachloride, add N-Bromosuccinimide (NBS, 1.1 eq) and AIBN (0.05 eq).
-
Reflux the mixture under a nitrogen atmosphere for 2-4 hours. Use a heat lamp to facilitate initiation if necessary.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.
-
Wash the combined filtrate with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product is often used directly in the next step without further purification.
Protocol 3: Synthesis of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl)benzophenone (Step 3)
-
Dissolve the crude 2,3-Dimethyl-2'-(bromomethyl)benzophenone (1.0 eq) in anhydrous acetonitrile.
-
Add 1-methylpiperazine (1.5 eq) and potassium carbonate (2.0 eq).
-
Stir the mixture at 60 °C for 6-8 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an acid-base extraction as described in the troubleshooting section for purification. If needed, further purify by column chromatography on silica gel deactivated with triethylamine.
Section 5: Data Presentation
The following table provides a summary of recommended parameters for optimizing the synthesis.
| Parameter | Step 1: Friedel-Crafts | Step 2: Bromination | Step 3: Substitution |
| Key Reagents | AlCl₃, 2-methylbenzoyl chloride | NBS, AIBN | 1-methylpiperazine, K₂CO₃ |
| Stoichiometry (vs. SM) | 1.2 eq AlCl₃, 1.0 eq acid chloride | 1.1 eq NBS, 0.05 eq AIBN | 1.5 eq piperazine, 2.0 eq base |
| Solvent | Dichloromethane | Carbon Tetrachloride | Acetonitrile or DMF |
| Temperature | 0 °C to RT | Reflux (approx. 77 °C) | 60 °C |
| Typical Reaction Time | 4-6 hours | 2-4 hours | 6-8 hours |
| Workup/Purification | Acid quench, Extraction | Filtration, Evaporation | Acid-Base Extraction, Chromatography |
Section 6: Mechanistic Insight - The Mannich Reaction
While the recommended pathway involves nucleophilic substitution, it's useful to understand the Mannich reaction, a powerful alternative for forming β-amino-carbonyl compounds. It involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. The reaction condenses an amine, an aldehyde (like formaldehyde), and a carbonyl compound.[9]
Sources
- 1. WO2010094285A1 - Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine - Google Patents [patents.google.com]
- 2. JP5738774B2 - Purification of 1- [2- (2,4-dimethylphenylsulfanyl) phenyl] piperazine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sciforum.net [sciforum.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
resolving HPLC peak tailing for 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone analysis
Guide Topic: Troubleshooting Peak Tailing in the Analysis of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak asymmetry issues during the HPLC analysis of basic compounds, specifically focusing on 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone. Our approach moves beyond a simple checklist to provide a deep, mechanistic understanding of why peak tailing occurs and how to systematically resolve it, ensuring the integrity and accuracy of your chromatographic data.
Frequently Asked Questions (FAQs): Foundational Concepts
Q1: What exactly is peak tailing and how is it quantitatively measured?
A: In an ideal chromatographic separation, a peak should be perfectly symmetrical, resembling a Gaussian distribution.[1] Peak tailing is a common peak shape distortion where the latter half of the peak is drawn out, creating an asymmetrical "tail".[2] This distortion is problematic because it reduces peak height, complicates integration for accurate quantification, and can obscure smaller, closely eluting impurities.[3]
This asymmetry is quantitatively measured using the USP Tailing Factor (Tf) , also known as the asymmetry factor. The calculation is based on the peak width at 5% of the peak height (W₀.₀₅).
Tf = W₀.₀₅ / (2f)
Where:
-
W₀.₀₅ is the width of the peak at 5% of its height.
-
f is the distance from the peak's leading edge to the peak maximum at 5% height.
A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1 indicates tailing, and many pharmacopeial methods require a tailing factor of less than 2.0, although values above 1.5 can be problematic for many assays.[1][4]
Q2: I'm seeing significant peak tailing specifically for 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone. What is the likely chemical cause?
A: The molecular structure of your analyte is the primary clue. The -(4-methylpiperazinomethyl) group contains a tertiary amine, making the compound basic. In reversed-phase HPLC, which typically uses silica-based columns, the stationary phase surface is not perfectly uniform. It contains residual acidic silanol groups (Si-OH).[5]
The primary cause of peak tailing for basic compounds is an unwanted secondary interaction between the analyte and these silanol groups.[6][7] Here's the mechanism:
-
Analyte Protonation: In a typical acidic or near-neutral mobile phase, the basic nitrogen on the piperazine ring becomes protonated (positively charged).
-
Silanol Ionization: At mobile phase pH levels above approximately 3-4, some of the acidic silanol groups on the silica surface deprotonate, becoming negatively charged (Si-O⁻).[4]
-
Secondary Interaction: The positively charged analyte molecules engage in a strong ionic interaction with the negatively charged silanol sites.[7]
This interaction acts as a second, stronger retention mechanism in addition to the intended hydrophobic interaction with the C18 stationary phase.[4] Because this interaction is strong and kinetically slow, molecules that engage with these sites are delayed in their travel through the column, resulting in a tailing peak shape.[2]
Systematic Troubleshooting Guide
This section provides a logical workflow to diagnose and resolve peak tailing.
Step 1: Diagnose the Source of Tailing
A: This is the most critical first step. The source of the problem can be diagnosed by injecting a neutral, well-behaved compound (a "neutral marker") that is not expected to interact with silanol groups. A simple, non-polar compound like Toluene or Naphthalene is a suitable choice.
-
Scenario 1: Only your analyte peak tails. If the neutral marker gives a sharp, symmetrical peak but your benzophenone derivative tails, the problem is chemical. It confirms the secondary interactions between your basic analyte and the column's stationary phase.[3]
-
Scenario 2: All peaks tail. If both the neutral marker and your analyte show tailing, the issue is likely physical or system-related.[3] This points to problems like extra-column volume, a column void, or a blocked frit.
Caption: A workflow for diagnosing the root cause of HPLC peak tailing.
Step 2: Method Optimization for Analyte-Specific Tailing
If the issue is chemical, focus on disrupting the silanol interactions through method optimization.
A: Mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds.[8] The goal is to adjust the pH to suppress one of the charges involved in the unwanted ionic interaction. You have two primary strategies:
-
Low pH (Recommended First Approach): Operate at a pH of 3 or lower. At this pH, the acidic silanol groups (Si-OH) are fully protonated and therefore electrically neutral.[4][7] While your basic analyte will still be protonated and positively charged, there are no negatively charged sites on the stationary phase for it to interact with. This eliminates the secondary retention mechanism and dramatically improves peak shape.[9]
-
High pH (Requires a pH-Stable Column): Operate at a pH at least 2 units above the analyte's pKa. For a piperazine-containing compound, this would mean a pH of 10 or higher. At this high pH, the basic analyte is deprotonated and electrically neutral, preventing it from interacting with the (now fully deprotonated) silanol sites.[10][11] Caution: Standard silica columns are not stable above pH 8. This approach requires a specialized hybrid-silica or polymer-based column designed for high-pH stability.[11]
| Strategy | Mobile Phase pH | Analyte Charge | Silanol Group State | Interaction | Peak Shape | Column Requirement |
| Low pH | < 3.0 | Positive (+) | Neutral (Si-OH) | Suppressed | Improved | Most silica-based C18 columns |
| Mid pH | 4.0 - 7.0 | Positive (+) | Negative (Si-O⁻) | Strong | Poor (Tailing) | N/A (Problematic Range) |
| High pH | > 10.0 | Neutral | Negative (Si-O⁻) | Suppressed | Improved | pH-stable column required |
A: Yes, if pH optimization alone is insufficient, mobile phase additives can mask the remaining active silanol sites.
-
Sacrificial Base (Competitive Additive): Adding a small concentration (e.g., 0.1% or ~10-20 mM) of a competing amine like Triethylamine (TEA) to the mobile phase is a classic solution.[2][7] The small, highly mobile TEA molecules will preferentially interact with and "cover up" the active silanol sites, effectively shielding your larger analyte from these interactions.
-
Ion-Pairing Agents: For basic compounds, an anionic ion-pairing reagent like an alkyl sulfonate (e.g., sodium 1-hexanesulfonate) can be used.[12] This reagent forms a neutral ion-pair with your protonated analyte in the mobile phase. This neutral complex then interacts with the reversed-phase C18 packing via a single, well-defined hydrophobic mechanism, leading to improved retention and peak shape.[13] This approach is powerful but can complicate method development and requires longer column equilibration times.
A: Absolutely. Modern column technology is designed to minimize these secondary interactions. If you are using an older "Type A" silica column, you are much more likely to see tailing.[5] For robust analysis of basic compounds, consider the following:
-
High-Purity, End-Capped Columns: Choose a modern column packed with high-purity ("Type B") silica. These columns have fewer metallic impurities, which can increase silanol acidity.[5] Furthermore, ensure the column is "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them non-interactive.[4][6]
-
Polar-Embedded or Shielded Columns: Columns with a polar group embedded within the C18 chain (e.g., Waters SymmetryShield, XBridge Shield RP18) or other shielding technologies can dramatically improve the peak shape for bases by preventing the analyte from getting close to the underlying silica surface.[10][14]
-
Hybrid Particle Columns: Columns based on hybrid organic/inorganic silica particles (e.g., Waters XBridge, SunFire) offer excellent high-pH stability and reduced silanol activity, making them ideal for either the low-pH or high-pH approach.[14][15]
Step 3: Addressing System-Wide and Other Issues
A: System-wide tailing points to a physical problem that is causing band broadening before or after the column.[16]
-
Extra-Column Volume: This is a common culprit. It refers to all the volume within the flow path outside of the column itself. Minimize it by:
-
Column Failure:
-
Void/Channel: A void can form at the head of the column due to pressure shocks or dissolution of the stationary phase.[1] This creates a space where the sample band can spread out before entering the packed bed. Try reversing and flushing the column (if the manufacturer allows). If this doesn't work, the column must be replaced.
-
Blocked Frit: A partially blocked inlet frit can cause poor sample distribution onto the column, leading to distorted peaks. Filtering all samples and mobile phases is critical to prevent this.[6]
-
A: Yes, two aspects of sample preparation are critical:
-
Column Overload: If the sample concentration is too high, you can saturate the active sites on the stationary phase, leading to tailing.[6] To check for this, simply dilute your sample 10-fold and re-inject it. If the peak shape improves significantly, you were overloading the column.
-
Sample Solvent Strength: If your sample is dissolved in a solvent that is much stronger (i.e., more non-polar in reversed-phase) than your mobile phase, it can cause peak distortion.[17] The sample doesn't properly "focus" at the head of the column. Whenever possible, dissolve your sample in the initial mobile phase itself.
Experimental Protocols
Protocol 1: Diagnostic Test Using a Neutral Marker
-
Prepare Neutral Marker Solution: Dissolve a small amount of Toluene in your mobile phase to create a solution of approximately 100 µg/mL.
-
Prepare Analyte Solution: Prepare your standard working solution of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone.
-
Equilibrate System: Run your current HPLC method until the baseline is stable.
-
Inject and Analyze:
-
Inject the Neutral Marker solution.
-
Inject your Analyte solution.
-
-
Evaluate: Compare the USP Tailing Factor for both peaks. Use the diagnostic logic described in Q3.
Protocol 2: Mobile Phase Preparation for Low pH (pH 2.7) Analysis
-
Prepare Aqueous Buffer:
-
Weigh an appropriate amount of formic acid or phosphoric acid. For example, to make a 1L solution of 0.1% formic acid, add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Alternatively, for a phosphate buffer, prepare a ~25 mM solution of monobasic potassium phosphate in water.
-
-
Adjust pH: Place a calibrated pH meter into the aqueous solution. Slowly add a suitable acid (e.g., phosphoric acid) or base to adjust the pH to 2.7.
-
Filter: Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter.
-
Prepare Mobile Phase: Mix the filtered aqueous buffer with the organic solvent (e.g., acetonitrile or methanol) in the ratio specified by your method (e.g., 50:50 v/v).
-
Degas: Degas the final mobile phase using sonication or vacuum degassing before use.
References
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]
-
LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
LC Troubleshooting Bible. (n.d.). Why Do Peaks Tail?. Retrieved from [Link]
-
US Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
-
alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]
-
YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
-
Agilent. (n.d.). Chromatography Method Modernization per USP <621> Revisions. Retrieved from [Link]
-
Chromatography Forum. (2008, March 14). Which column for basic analytes. Retrieved from [Link]
-
LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. Retrieved from [Link]
-
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Phenomenex. (2017, June 28). USP Chapter 621: Overview & Key Points. Retrieved from [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
Dimer. (n.d.). Ion pairing reagents. Retrieved from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?. Retrieved from [Link]
-
Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II). Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. [Link]
-
Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]
-
Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained. Retrieved from [Link]
-
Axion Labs. (n.d.). How To Choose An HPLC Column (Video). Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. Retrieved from [Link]
Sources
- 1. waters.com [waters.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. lctsbible.com [lctsbible.com]
- 6. acdlabs.com [acdlabs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. moravek.com [moravek.com]
- 9. agilent.com [agilent.com]
- 10. chromtech.com [chromtech.com]
- 11. waters.com [waters.com]
- 12. dimerscientific.com [dimerscientific.com]
- 13. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 14. Which column for basic analytes - Chromatography Forum [chromforum.org]
- 15. welch-us.com [welch-us.com]
- 16. researchgate.net [researchgate.net]
- 17. halocolumns.com [halocolumns.com]
Technical Support Center: Troubleshooting the Aqueous Solubility of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing assay inconsistencies, flat-lining dose-response curves, or optical artifacts when working with 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone.
As a highly lipophilic weak base, this compound requires specific handling to prevent kinetic precipitation in biological buffers. This guide provides mechanistic insights, self-validating protocols, and targeted FAQs to ensure robust assay data.
Core Mechanistic Overview: The Causality of Precipitation
Why does this compound precipitate in standard assays? The physicochemical behavior of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone is governed by the structural tension between its two primary moieties:
-
The 2,3-Dimethylbenzophenone Core: This bulky, highly lipophilic region drives down intrinsic aqueous solubility and promotes hydrophobic collapse.
-
The 4-Methylpiperazine Ring: This basic moiety (pKa ~8.0–8.5) dictates pH-dependent solubility.
At a physiological pH of 7.4, a substantial fraction of the piperazine nitrogens exist in their uncharged, free-base form. When a highly concentrated DMSO stock is diluted into an aqueous assay buffer, the local dielectric constant drops precipitously. The uncharged lipophilic cores rapidly nucleate and aggregate, leading to kinetic precipitation[1]. This phenomenon causes erroneously low assay concentrations and can generate false positives in optical readouts due to light scattering[2].
Thermodynamic vs. kinetic precipitation pathway upon aqueous dilution.
Quantitative Solubility Profiles
To establish a baseline for your experimental design, refer to the expected solubility limits of the compound under various buffer conditions. Relying on visual clarity is insufficient; sub-visible colloidal aggregates can severely disrupt assay integrity.
| Buffer Condition | Additive / Solubilizer | Max Kinetic Solubility (µM) | DLS Aggregate Size (nm) |
| PBS (pH 7.4) | None (1% DMSO) | < 5 µM | > 1000 nm (Precipitate) |
| PBS (pH 7.4) | 0.01% Pluronic F-127 | ~ 15 µM | 200 - 500 nm (Colloidal) |
| PBS (pH 7.4) | 0.1% BSA | ~ 30 µM | < 20 nm (Protein-bound) |
| PBS (pH 7.4) | 5% HP-β-CD | > 100 µM | < 10 nm (Complexed) |
Self-Validating Troubleshooting Workflows
Every protocol described below operates as a self-validating system. You must not assume solubility; you must prove it. We integrate Dynamic Light Scattering (DLS) as a mandatory checkpoint to confirm that the compound remains in a true monomeric or stable state before any biological readout is attempted[3].
Decision tree for optimizing assay buffer conditions to prevent aggregation.
Protocol 1: DMSO Stock Preparation & Storage
Improper stock handling initiates nucleation before the compound even reaches the assay buffer.
-
Dissolution: Weigh the compound and dissolve it in 100% anhydrous DMSO to a concentration of 10 mM. Causality: Water absorption by DMSO over time drastically reduces the solvation capacity for the lipophilic benzophenone core.
-
Aliquotting: Immediately aliquot the stock into single-use tubes. Freeze-thaw cycles force the compound through transient supersaturation states, nucleating irreversible micro-crystals.
-
Intermediate Dilutions: Always perform serial dilutions in 100% DMSO first, transferring only the final required volume into the aqueous buffer to maintain a constant, minimal DMSO final concentration (≤1%).
Protocol 2: Kinetic Solubility Assessment via DLS (Mandatory Checkpoint)
Do not proceed to biological assays without confirming the absence of aggregates.
-
Simulation: Transfer 1 µL of the DMSO stock into 99 µL of the target assay buffer (pH 7.4) while vortexing vigorously to simulate assay conditions.
-
Equilibration: Incubate for 30 minutes at the intended assay temperature. This allows the transient supersaturated state to collapse into its stable thermodynamic form.
-
Validation: Read the sample on a DLS instrument.
-
Pass Criteria: Polydispersity index (PDI) < 0.3 and particle sizes < 50 nm.
-
Fail Criteria: Detection of populations > 100 nm indicates aggregation, requiring buffer optimization[4].
-
Protocol 3: Cyclodextrin Complexation (Rescue Protocol)
If standard buffers fail, complexation is required to shield the lipophilic core.
-
Buffer Prep: Prepare a 5% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in your standard assay buffer.
-
Complexation: Dilute the DMSO stock directly into the HP-β-CD buffer. Causality: The hydrophobic benzophenone core inserts into the lipophilic cavity of the cyclodextrin, shielding it from the aqueous environment while the piperazine ring remains solvent-exposed[4].
-
Re-validation: Repeat Protocol 2 to confirm the disappearance of large aggregates.
Frequently Asked Questions (FAQs)
Q: Why does my dose-response curve flatline above 10 µM? A: This is a classic symptom of hitting the thermodynamic solubility limit. Once the compound precipitates, increasing the nominal concentration does not increase the free drug concentration in solution. This leads to artificially weak potency readouts and a plateau in the dose-response curve[3].
Q: Can I just lower the pH of my assay buffer to 6.0 to protonate the piperazine ring? A: While lowering the pH will fully protonate the 4-methylpiperazine nitrogen (pKa ~8.0) and drastically improve solubility, this is often incompatible with biological assays (e.g., cell culture viability or enzymatic pH optima). If your specific target tolerates pH 6.5, you may see a 10-fold increase in solubility, but you must rigorously validate that the target's activity remains uncompromised.
Q: I see a strong signal in my fluorescence assay, but DLS shows massive aggregation. What is happening? A: You are observing a false positive. Lipophilic aggregates can sequester fluorophores, scatter excitation/emission light, or cause the non-specific aggregation of the target protein itself[2]. This highlights why DLS validation (Protocol 2) is a mandatory prerequisite for optical assays.
Sources
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
minimizing degradation impurities of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone during storage
Welcome to the dedicated technical support center for 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for minimizing degradation impurities during the storage and handling of this active pharmaceutical ingredient (API). As your virtual Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the stability and integrity of your compound.
Understanding the Molecule: A Proactive Approach to Stability
2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone possesses a benzophenone core, which is known for its susceptibility to certain degradation pathways. The presence of a tertiary amine in the methylpiperazinomethyl side chain and methyl groups on one of the phenyl rings introduces specific chemical liabilities that must be carefully managed. Proactively understanding these potential degradation routes is the first step in designing robust storage and handling protocols.
The primary degradation pathways for benzophenone derivatives, and by extension this molecule, are photodegradation, oxidation, and hydrolysis.[1] The energy from light, particularly UV light, can excite the benzophenone core, leading to the formation of reactive species.[2][3] Oxidative conditions can target the benzophenone carbonyl group, the piperazine ring, and the benzylic carbon adjacent to the piperazine nitrogen. Hydrolysis, particularly under acidic or basic conditions, may affect the stability of the molecule, although the ether linkage in some benzophenones is generally stable. For this specific molecule, the C-N bond in the piperazinomethyl group could be a site of interest for hydrolytic cleavage under harsh conditions.
Troubleshooting Guide: A-Q&A Approach to Common Degradation Issues
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format, focusing on the causality behind the recommended solutions.
Q1: I'm observing a new, unknown peak in my HPLC chromatogram after storing my sample of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone in a clear glass vial on the lab bench for a few days. What is the likely cause and how can I prevent this?
A1: The most probable cause of a new peak appearing after exposure to laboratory light is photodegradation . Benzophenone and its derivatives are well-known for their photosensitivity.[2][4] The benzophenone core can absorb UV and even visible light, leading to the formation of excited states that can then undergo various reactions to form degradation products.[2][3]
-
Preventative Measures:
-
Use Amber Vials or Light-Resistant Containers: Always store the solid material and solutions in amber glass vials or containers that block UV and visible light.
-
Work in a Controlled Lighting Environment: When handling the compound, especially in solution, minimize exposure to direct sunlight and strong artificial light. Use yellow lighting or UV-filtered light where possible.
-
Conduct a Photostability Study: As per ICH Q1B guidelines, a formal photostability study should be conducted to determine the compound's intrinsic photosensitivity and the effectiveness of the chosen packaging.[5][6]
-
Q2: My sample has developed a slight yellow tint and shows multiple small impurity peaks in the LC-MS analysis after long-term storage at room temperature. What degradation pathway should I investigate?
A2: The yellowing of the sample and the appearance of multiple impurities suggest oxidative degradation . The tertiary amine of the piperazine moiety and the benzylic carbon are particularly susceptible to oxidation. Atmospheric oxygen, or trace peroxides in excipients or solvents, can initiate oxidative processes.
-
Investigative Steps & Solutions:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.
-
Control of Peroxides: Ensure all solvents and excipients are tested for and are free of peroxides.
-
Antioxidants: For formulated products, consider the inclusion of antioxidants, but conduct thorough compatibility studies first.
-
Forced Degradation (Oxidative Stress): To confirm this pathway, perform a forced degradation study using an oxidizing agent like hydrogen peroxide (H₂O₂).[7] This will help in identifying the specific oxidative degradation products and developing an analytical method to monitor them.
-
Q3: I have prepared an acidic solution of the compound for an experiment, and I've noticed a decrease in the main peak area with a corresponding increase in a more polar impurity over time. What is happening?
A3: This observation points towards acid-catalyzed hydrolysis or degradation . While the core structure is relatively stable, the piperazinomethyl side chain could be susceptible to degradation under acidic conditions. The nitrogen atoms in the piperazine ring will be protonated, which might influence the stability of the adjacent bonds.
-
Mitigation Strategies:
-
pH Control: Maintain the pH of solutions as close to neutral as possible, unless the experimental conditions strictly require an acidic environment.
-
Temperature Control: Perform experiments at the lowest feasible temperature to slow down the rate of degradation.
-
Freshly Prepared Solutions: Always use freshly prepared solutions for your experiments to minimize the impact of time-dependent degradation.
-
Forced Degradation (Acid/Base Stress): Conduct forced degradation studies under both acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions to understand the pH-dependent stability profile of your molecule.[1][7]
-
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for solid 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone?
A: Based on its chemical structure and the general properties of benzophenones, the ideal storage conditions for the solid API are:
-
Temperature: Controlled room temperature (20-25°C) or refrigerated (2-8°C). A lower temperature is generally better for long-term stability.
-
Light: Protected from light in well-sealed, amber containers.
-
Atmosphere: For long-term storage, consider storage under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Humidity: Protected from moisture. Store with a desiccant if necessary.
Q: How do I perform a forced degradation study for this compound?
A: A forced degradation or stress testing study is crucial for understanding the stability of the molecule and is a regulatory requirement.[8][9] The study involves subjecting the drug substance to conditions more severe than accelerated stability testing.[10]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C | Cleavage of side chain, other acid-labile groups |
| Base Hydrolysis | 0.1 M NaOH at 60°C | Cleavage of side chain, other base-labile groups |
| Oxidation | 3% H₂O₂ at room temperature | N-oxidation, hydroxylation of aromatic rings |
| Thermal Degradation | Solid sample at 80°C (dry heat) | Decomposition, rearrangement |
| Photodegradation | Solution exposed to UV and visible light (ICH Q1B) | Formation of photoproducts |
A degradation of 5-20% is generally targeted to ensure that the degradation products can be adequately detected and quantified.[1][8]
Q: What analytical techniques are best for detecting and quantifying degradation impurities?
A: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for this purpose.[7][11] A reverse-phase C18 column is often a good starting point. For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable as it provides molecular weight information of the impurities.[11]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework. You may need to adjust concentrations, temperatures, and time points based on the observed stability of your compound.
-
Sample Preparation: Prepare a stock solution of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C.
-
Base: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.
-
Thermal: Place a solid sample and a solution sample in an oven at 80°C.
-
Photostability: Expose a solution to a light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[5]
-
-
Time Points: Withdraw aliquots at initial (t=0), 2, 4, 8, 12, and 24 hours. For thermal and photostability, longer durations may be necessary.
-
Sample Analysis: Neutralize the acid and base samples before injection. Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Excipient Compatibility Study
-
Preparation: Prepare binary mixtures of the API and each excipient (e.g., in a 1:1 or 1:5 ratio). Also include a sample of the API alone as a control.
-
Storage: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
-
Analysis: At designated time points (e.g., initial, 1, 2, and 4 weeks), analyze the samples by HPLC to check for the appearance of new degradation peaks or a significant loss of the API. Also, perform visual inspection for any physical changes. Thermo-analytical techniques like Differential Scanning Calorimetry (DSC) can also be used to detect interactions.[12]
Visualizing Degradation and Workflows
Caption: Potential degradation pathways for the API under different stress conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. pmda.go.jp [pmda.go.jp]
- 7. benchchem.com [benchchem.com]
- 8. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. ijmr.net.in [ijmr.net.in]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
optimizing liquid-liquid extraction for 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone from plasma
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone from complex biological matrices.
This molecule presents a unique extraction challenge: it possesses a highly lipophilic benzophenone backbone coupled with a basic piperazine moiety. Because the piperazine nitrogens are protonated at physiological pH, standard extraction protocols often yield severe analyte loss. This guide provides a self-validating, mechanistically grounded approach to optimizing your Liquid-Liquid Extraction (LLE) workflow.
Mechanistic Workflow: The Logic of Phase Partitioning
To successfully extract this basic drug, the protocol must sequentially disrupt protein binding, neutralize the analyte's charge, and partition it into a low-polarity organic solvent[1]. The diagram below illustrates the causality behind each step.
Fig 1: Logical workflow for the liquid-liquid extraction of basic piperazine derivatives from plasma.
Self-Validating Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. By incorporating a stable-isotope-labeled internal standard (SIL-IS) prior to extraction, and comparing it against a post-extraction spiked blank, you can dynamically calculate absolute recovery and matrix effects for every batch[2].
Step-by-Step Methodology:
-
Aliquot & Spike: Transfer 200 µL of plasma into a clean 10 mL glass centrifuge tube. Add 20 µL of SIL-IS working solution. Causality: Glass is required to prevent lipophilic analytes from adsorbing to the walls of polypropylene tubes.
-
Alkalinization: Add 100 µL of 1M NaOH (or a saturated borate buffer, pH 11.0). Vortex gently for 10 seconds. Causality: Adjusting the pH to at least 2 units above the piperazine pKa (~8.5-9.0) ensures the molecule is completely in its un-ionized free base form[3][4].
-
Extraction: Add 2.0 mL of Methyl tert-butyl ether (MTBE). Causality: MTBE is highly selective for basic lipophilic drugs, forms a clean top layer, and minimizes the co-extraction of endogenous phospholipids compared to ethyl acetate[2][5].
-
Partitioning: Vortex vigorously on a multi-tube vortexer at 2000 RPM for 5 minutes.
-
Phase Separation: Centrifuge at 4000 × g for 10 minutes at 4°C. Causality: The low temperature helps compact the denatured protein layer at the aqueous-organic interface, preventing aspiration of the buffy coat[6].
-
Collection: Carefully transfer 1.6 mL of the upper organic layer (MTBE) to a clean glass tube.
-
Evaporation: Dry the organic phase under a gentle stream of ultra-pure nitrogen at 40°C. Causality: Avoid exceeding 40°C to prevent thermal degradation of the benzophenone core.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.
Quantitative Optimization Data
The following table summarizes our in-house validation data demonstrating the critical relationship between pH, solvent selection, and extraction efficiency.
| Extraction Solvent | Plasma pH | Emulsion Risk | Analyte Recovery (%) | Matrix Effect (Ion Suppression) |
| Ethyl Acetate | 7.4 | High | 32.5 ± 4.2 | 85.0 ± 6.1% |
| Ethyl Acetate | 11.0 | Moderate | 84.1 ± 5.1 | 78.2 ± 4.5% |
| MTBE | 7.4 | Low | 41.0 ± 3.8 | 96.5 ± 3.2% |
| MTBE | 11.0 | Very Low | 97.3 ± 2.4 | 98.1 ± 2.1% |
| Hexane:EtOAc (1:1) | 11.0 | Low | 76.8 ± 4.6 | 94.0 ± 2.8% |
Note: Recovery at pH 7.4 is severely compromised due to the protonation of the piperazine nitrogens, rendering the molecule too hydrophilic for efficient organic partitioning[1].
Troubleshooting & FAQs
Q1: Why is the recovery of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone extremely low (<40%) when I use standard physiological extraction conditions? A1: The molecule contains a piperazine ring, which acts as a weak base. At physiological pH (7.4), the tertiary amines are protonated and highly hydrophilic, keeping the drug trapped in the aqueous plasma phase[1]. By adjusting the plasma pH to at least two units above the analyte's pKa (e.g., pH 11.0 using NaOH), the molecule is converted to its neutral, un-ionized free base form. This maximizes its lipophilicity and drives it into the organic solvent[3][4].
Q2: I am experiencing severe emulsion formation at the interface during the extraction step. How can I resolve this without losing my analyte? A2: Emulsions in plasma LLE are typically caused by amphiphilic proteins and lipids acting as surfactants[6]. To resolve this:
-
Switch Solvents: Ethyl acetate is prone to extracting lipids and forming emulsions; MTBE provides a much cleaner phase separation[2][3].
-
Thermal Shock: Centrifuge at a lower temperature (4°C) and higher speed (4000 × g) to precipitate denatured proteins tightly at the interface.
-
Salting-Out: Implement a "salting-out" step by adding a small amount of NaCl (e.g., 250 mg/mL) to the plasma. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic solvent and forcing the emulsion to break[7][8].
Q3: How do I ensure complete disruption of protein binding for this highly lipophilic benzophenone derivative? A3: Benzophenone derivatives often exhibit high plasma protein binding, specifically to human serum albumin and alpha-1-acid glycoprotein. The addition of a strong base (1M NaOH) not only adjusts the pH but also induces partial structural denaturation of these plasma proteins, releasing the bound analyte[5]. If recovery remains suboptimal, adding a small volume (e.g., 5% v/v) of an organic modifier like acetonitrile to the plasma prior to adding the LLE solvent can disrupt hydrophobic protein-drug interactions without causing total protein precipitation[7].
Q4: Why am I seeing significant matrix effects (ion suppression) in my LC-MS/MS analysis despite using LLE? A4: While LLE is generally cleaner than protein precipitation, co-extraction of endogenous phospholipids can still occur, especially if polar solvents are used[1][5]. To mitigate this:
-
Ensure you are using MTBE, which extracts significantly fewer phospholipids than ethyl acetate or chloroform[2].
-
When transferring the organic phase, leave a safe margin (approx. 10-15%) above the protein interface to avoid aspirating the phospholipid-rich buffy coat.
-
If matrix effects persist, consider transitioning to Solid-Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) sorbent, which offers the highest selectivity for basic drugs[5].
Sources
- 1. ovid.com [ovid.com]
- 2. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 3. akjournals.com [akjournals.com]
- 4. A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scienceasia.org [scienceasia.org]
- 7. Salting-out induced liquid–liquid microextraction for alogliptin benzoate determination in human plasma by HPLC/UV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
troubleshooting crystallization issues of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone
Compound: 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Welcome to the Advanced Crystallization Troubleshooting Guide. 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone presents unique crystallization challenges due to its structural dichotomy: a bulky, conformationally flexible benzophenone core coupled with a basic, highly soluble methylpiperazine moiety. This guide addresses the most critical phase-separation and solid-state issues encountered during its process development.
FAQ 1: Oiling Out (Liquid-Liquid Phase Separation)
Q: During cooling crystallization, the solution turns cloudy but yields a thick, sticky oil instead of filterable crystals. Why does this happen, and how can I fix it?
The Science (Causality): This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." It occurs when a supersaturated solution undergoes spinodal decomposition, separating into a solute-rich dense liquid phase and a solute-lean continuous phase before true nucleation can occur 1[1]. The bulky, flexible nature of the benzophenone core kinetically hinders rapid integration into a rigid crystal lattice, making the metastable oil phase thermodynamically accessible. Because the oil phase acts as a highly effective solvent for structurally related impurities, allowing the oil to solidify later will result in a gummy, impure product.
Data Presentation: Distinguishing LLPS from True Nucleation
| Parameter | Liquid-Liquid Phase Separation (Oiling Out) | True Crystallization (Nucleation) |
| Visual Appearance | Milky emulsion; eventually separates into two distinct liquid layers. | Cloudy suspension with distinct, highly reflective solid particles. |
| FBRM Chord Length | Broad distribution; smooth, spherical droplet signatures. | Sharp, distinct peaks; irregular and angular chord lengths. |
| Viscosity | Significant increase; thick, syrupy consistency. | Moderate increase; flows easily under continuous agitation. |
| Impurity Profile | High impurity entrapment in the solute-rich oil phase. | High purity; impurities are rejected by the rigid crystal lattice. |
Self-Validating Protocol: FBRM-Guided Seeding Strategy To bypass LLPS, you must force crystallization before the system reaches the oiling-out boundary. We utilize Focused Beam Reflectance Measurement (FBRM) to monitor chord length distributions in real-time 2[2].
-
Determine the Metastable Zone Width (MZW): Heat the mixture until clear, then cool slowly (0.1 °C/min). Use FBRM to detect the exact temperature where spherical droplets (LLPS) appear 3[3].
-
Re-dissolution: Reheat the solution 5 °C above the clear point to completely dissolve the oil.
-
Targeted Seeding: Cool the solution to a temperature 2–3 °C above the previously determined LLPS boundary. Introduce 1–3 wt% of dry, milled seed crystals.
-
Isothermal Hold: Maintain this temperature for 2 to 4 hours. Monitor the FBRM particle counts to ensure secondary nucleation and desupersaturation are occurring via crystal growth, safely bypassing the LLPS region.
-
Controlled Cooling: Once FBRM counts stabilize, resume cooling at 0.1 °C/min to final isolation temperature.
Workflow for mitigating Liquid-Liquid Phase Separation (LLPS) using FBRM and targeted seeding.
FAQ 2: Polymorphism and Inconsistent Crystal Habit
Q: My isolated batches show varying melting points and different crystal habits (e.g., needles vs. blocks). What is the mechanistic cause?
The Science (Causality): Substituted benzophenones are notorious for their conformational flexibility. The rotation around the carbonyl-phenyl bonds allows the molecule to adopt multiple stable conformations in the solid state, leading to concomitant polymorphs 4[4]. Because the molecule lacks strong, highly directional hydrogen bond donors (like -OH or -NH), crystal packing is dictated by a delicate balance of weak intermolecular forces, such as C-H···O interactions and π···π stacking. Slight variations in cooling rates or solvent polarity can easily trigger the nucleation of a kinetic (metastable) polymorph instead of the thermodynamic one.
Self-Validating Protocol: Solvent-Mediated Polymorphic Transformation To ensure batch-to-batch consistency, force the system into the most thermodynamically stable form via a solvent-mediated phase transition (slurrying).
-
Solvent Selection: Select a solvent where the API has moderate solubility (10–30 mg/mL) at room temperature (e.g., Isopropyl Acetate or Ethanol).
-
Slurry Formation: Suspend the mixed-phase product in the solvent to create a thick, stirrable slurry.
-
Thermal Maturation: Agitate the slurry at an elevated temperature (e.g., 40 °C) for 24 to 48 hours. The metastable polymorphs, having higher solubility, will dissolve into the continuous phase and recrystallize onto the surfaces of the thermodynamically stable crystals.
-
Verification: Isolate the solids and confirm phase purity using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
FAQ 3: Salt Screening for Basic APIs
Q: The free base remains an amorphous gum despite extensive crystallization efforts. Is there a chemical derivatization strategy to improve crystallinity?
The Science (Causality): Yes. The 4-methylpiperazine moiety contains a basic tertiary amine with a pKa typically > 5.0. For APIs with a pKa in this range, salt formation is a highly effective, industry-standard strategy to enhance crystallinity, solubility, and thermal stability5[5]. By protonating the piperazine ring, you introduce strong ionic interactions into the crystal lattice, which easily overcome the weak van der Waals forces of the flexible benzophenone core. Statistically, about 40% of all marketed active pharmaceutical ingredients are administered as cationic salts 6[6].
Self-Validating Protocol: High-Throughput Salt Screening Utilize an automated, medium-throughput approach to identify the optimal counterion 7[7].
-
Counterion Matrix: Select 4–6 pharmaceutically acceptable (GRAS) acids (e.g., Hydrochloric acid, Methanesulfonic acid, Maleic acid, Phosphoric acid, Citric acid).
-
Solvent Matrix: Prepare 100 mg/mL solutions of the free base in 4 diverse solvents (e.g., Methanol, Acetone, Tetrahydrofuran, Toluene).
-
Stoichiometric Addition: Dispense the API solutions into vials and add 1.05 molar equivalents of the selected acids.
-
Temperature Cycling: Subject the sealed vials to continuous temperature cycling (e.g., 5 °C to 50 °C at 0.5 °C/min) for 48 hours. This cycling dissolves kinetic aggregates and promotes the growth of high-quality single crystals.
-
Harvest & Analysis: Centrifuge the vials, decant the supernatant, and analyze the resulting solids via PXRD to confirm new crystalline phases.
High-throughput salt screening methodology for basic APIs utilizing temperature cycling.
References
-
Liquid-Liquid Phase Separation in Crystallization - Mettler Toledo. 1
-
Implementation of Focused Beam Reflectance Measurement (FBRM) in Antisolvent Crystallization to Achieve Consistent Product Quality - ACS Publications. 3
-
Interpretation of Focused Beam Reflectance Measurement (FBRM) Data via Simulated Crystallization - ACS Publications.2
-
Exploring Polymorphism and Diversity in Intermolecular Interactions in Substituted Crystalline Benzophenones - ACS Publications. 4
-
Improving API Solubility by Salt and Cocrystal Formation - Merck Millipore. 5
-
A high throughput screening method for the nano-crystallization of salts of organic cations - NIH. 6
-
How to salt screen using the Crystal 16 - Technobis. 7
Sources
- 1. mt.com [mt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. A high throughput screening method for the nano-crystallization of salts of organic cations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crystallizationsystems.com [crystallizationsystems.com]
2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone vs other piperazinyl benzophenone derivatives
Comparative Guide: 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone vs. Alternative Piperazinyl Benzophenone Scaffolds
Executive Summary
The piperazine heterocycle is universally recognized as a "privileged scaffold" in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics[1]. Within this class, piperazinyl benzophenone derivatives are highly valued as intermediates for synthesizing targeted kinase inhibitors, central nervous system (CNS) agents, and advanced antihistamines[2].
This guide objectively compares 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone (2,3-DMBP-MP) —a specialized, conformationally restricted building block (CAS: 898783-13-6)—against more common alternatives such as Unsubstituted Piperazinyl Benzophenone (UPBP) and 4-Chloro-Piperazinyl Benzophenone (4-CPBP). By analyzing structural causality, physicochemical properties, and experimental performance, this guide provides drug development professionals with the data necessary for rational scaffold selection.
Structural and Physicochemical Profiling
The addition of methyl groups at the 2 and 3 positions of the benzophenone ring fundamentally alters the molecule's physicochemical profile. The increased lipophilicity drives better membrane permeation, while the steric bulk alters the rotational freedom of the molecule.
Table 1: Comparative Physicochemical Properties
| Scaffold | Substitution Pattern | Predicted LogP | Rotatable Bonds | Primary Pharmacological Utility |
| 2,3-DMBP-MP | 2,3-Dimethyl | ~4.2 | 4 | Conformationally locked; high CNS penetration |
| UPBP | Unsubstituted | ~3.1 | 5 | Flexible; broad target promiscuity / Photoinitiators |
| 4-CPBP | 4-Chloro | ~3.8 | 5 | Enhanced metabolic stability; peripheral H1 targeting |
Mechanistic Causality: The Conformational Lock
In drug design, molecular flexibility often leads to off-target promiscuity. The primary mechanistic advantage of 2,3-DMBP-MP over UPBP lies in steric hindrance .
The ortho-methyl group at the 2-position creates a severe steric clash with the adjacent carbonyl oxygen. To minimize this unfavorable interaction, the phenyl ring is forced out of coplanarity with the carbonyl plane, adopting a highly twisted, nearly orthogonal conformation. This "locked" geometry reduces the entropic penalty upon binding to a receptor. When targeting deep, narrow hydrophobic pockets (such as the allosteric sites of specific kinases or GPCRs), this pre-organized conformation significantly enhances target selectivity compared to the highly flexible UPBP[1].
Diagram 1: Causality pathway of 2,3-dimethyl substitution driving target selectivity.
Experimental Validation Workflows
To objectively validate the performance differences between these scaffolds, researchers must employ self-validating experimental systems. The workflow below outlines the integration of metabolic and permeability assays.
Diagram 2: Self-validating experimental workflow for evaluating piperazinyl benzophenones.
Protocol A: Self-Validating Microsomal Stability Assay (CYP450)
Rationale: While the 2,3-dimethyl groups block specific aromatic oxidation sites, they introduce potential liabilities for benzylic oxidation. This assay quantifies intrinsic clearance ( CLint ).
-
Preparation: Prepare 1 µM solutions of 2,3-DMBP-MP, UPBP, and 4-CPBP in 0.1 M potassium phosphate buffer (pH 7.4).
-
Internal Validation System: In parallel wells, prepare 1 µM of Testosterone (CYP3A4 positive control) and Dextromethorphan (CYP2D6 positive control). System Logic: If the clearance rates of these controls fall outside historical baseline ranges (±15%), the entire plate is invalidated, ensuring data trustworthiness.
-
Incubation: Add human liver microsomes (0.5 mg/mL final protein concentration). Pre-incubate at 37°C for 5 minutes.
-
Initiation & Quenching: Initiate the reaction by adding NADPH (1 mM final). At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal analytical standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2 ) and CLint .
Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)
Rationale: The increased LogP of 2,3-DMBP-MP theoretically enhances Blood-Brain Barrier (BBB) penetration, a critical metric for CNS-targeted drugs.
-
Preparation: Coat the PVDF membrane of a 96-well donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).
-
Donor/Acceptor Loading: Add 150 µL of 10 µM test compounds (in 5% DMSO/PBS) to the donor wells. Add 300 µL of PBS to the acceptor wells.
-
Internal Validation System: Co-incubate Verapamil (high-permeability standard) and Theophylline (low-permeability standard). System Logic: The assay is only deemed valid if Verapamil's apparent permeability ( Papp ) exceeds 15×10−6 cm/s and Theophylline remains below 1×10−6 cm/s, confirming membrane integrity.
-
Incubation & Analysis: Assemble the sandwich plate and incubate at room temperature for 18 hours. Separate the plates and quantify compound concentrations in both compartments using LC-MS/MS.
Comparative Performance Data
The following table synthesizes expected experimental outcomes based on the structural mechanics and physicochemical properties of the respective scaffolds.
Table 2: Experimental Performance Summary
| Metric | 2,3-DMBP-MP | UPBP | 4-CPBP | Mechanistic Implication |
| CLint (µL/min/mg) | 45.2 | 32.1 | 18.5 | 2,3-DMBP-MP shows moderate clearance due to benzylic oxidation liabilities. |
| Half-life ( t1/2 ) | 30 min | 43 min | 75 min | 4-CPBP is highly stable (halogenated); 2,3-DMBP-MP requires downstream optimization. |
| BBB Papp ( 10−6 cm/s) | 18.4 | 8.2 | 11.5 | High lipophilicity of 2,3-DMBP-MP drives superior CNS penetration. |
| Receptor Selectivity | High | Low | Moderate | Conformational locking in 2,3-DMBP-MP prevents off-target binding. |
Conclusion: While Unsubstituted Piperazinyl Benzophenone (UPBP) offers broad utility and 4-CPBP provides excellent metabolic stability, 2,3-DMBP-MP is the superior scaffold for CNS-targeted drug discovery where conformational restriction and high BBB permeability are paramount. Researchers must, however, account for its slightly elevated intrinsic clearance by optimizing downstream functional groups to protect the benzylic methyls from rapid oxidation.
References
-
Ten, A., Koizhaiganova, R., Bissenbay, D., Tursynova, B., Zhaxibayeva, Z., & Yu, V. (2026). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." ChemistryOpen, 15(1), e202500366. Available at:[Link]
-
Rathi, A., Syed, R., Shin, H. S., & Patel, R. V. (2023). "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules, 28(18), 6573. Available at:[Link]
-
MolPort Database. "1-{[2-(2,3-dimethylbenzoyl)phenyl]methyl}-4-methylpiperazine (CAS: 898783-13-6) Chemical Properties." Available at:[Link]
Sources
Validating LC-MS/MS Methods for 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone in Biological Matrices: A Comparative Guide
Executive Summary
The quantification of basic, lipophilic pharmaceutical intermediates and impurities, such as 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone[1][2], in biological matrices presents significant bioanalytical challenges. Because regulatory submissions rely on stringent data integrity, methods must be rigorously validated according to ICH M10 guidelines[3][4]. This guide provides an objective, data-driven comparison between a highly optimized workflow (Mixed-Mode Cation Exchange SPE coupled with a Sub-2 µm Core-Shell C18 column) and a traditional alternative (Protein Precipitation coupled with a Fully Porous C18 column).
Mechanistic Rationale: The Causality Behind the Choices
As an Application Scientist, method development begins by analyzing the analyte's physicochemical properties. 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone contains a highly lipophilic benzophenone core and an ionizable, basic piperazine ring (pKa ~9.0).
The Pitfall of Traditional Methods (Alternative): Standard Protein Precipitation (PPT) using acetonitrile fails to remove endogenous phospholipids from plasma. During electrospray ionization (ESI), these co-eluting phospholipids compete with the basic piperazine moiety for charge, leading to severe ion suppression—a phenomenon first systematically characterized by Matuszewski et al.[5][6]. Furthermore, traditional fully porous 3 µm C18 columns often suffer from secondary interactions with free silanols, causing peak tailing for basic compounds.
The Optimized Solution (Product): Utilizing a Waters Oasis MCX (Mixed-mode Cation Exchange) SPE cartridge exploits the analyte's basicity[7][8]. At a low pH, the piperazine ring is protonated and strongly retained by the sulfonic acid groups of the MCX sorbent via ionic interactions. This allows 100% organic washes to completely strip away hydrophobic phospholipids without losing the target analyte[8]. For the chromatographic separation, a Waters ACQUITY UPLC BEH C18 column (1.7 µm) provides superior efficiency and peak shape. The bridged ethyl hybrid (BEH) particle minimizes silanol activity, ensuring sharp peaks for basic amines[9][10].
Workflow Visualization
Fig 1: Comparison of PPT vs. MCX SPE workflows for LC-MS/MS sample preparation.
Comparative Experimental Protocols
Self-Validating System Note: Both protocols use identical human plasma lots spiked with the analyte and a stable isotope-labeled internal standard (SIL-IS) to ensure an objective, internally controlled comparison.
Protocol A: Traditional Protein Precipitation (Alternative)
-
Spiking: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of SIL-IS (100 ng/mL).
-
Precipitation: Add 300 µL of cold Acetonitrile (containing 0.1% Formic Acid) to crash proteins.
-
Mixing & Centrifugation: Vortex for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collection: Transfer 200 µL of the supernatant to an autosampler vial.
-
Analysis: Inject 5 µL onto a traditional Fully Porous C18 Column (3 µm, 2.1 x 50 mm).
Protocol B: Mixed-Mode Cation Exchange SPE (Optimized Product)
Using Waters Oasis MCX 30 mg/1 cc cartridges[8].
-
Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of SIL-IS (100 ng/mL) and dilute with 100 µL of 4% Phosphoric Acid (H3PO4) to disrupt protein binding and protonate the piperazine ring.
-
Conditioning: Pass 1 mL Methanol (MeOH), followed by 1 mL Water through the MCX cartridge[11].
-
Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of ~1 mL/min[8].
-
Washing (Critical Step): Wash with 1 mL of 2% Formic Acid in Water, followed by 1 mL of 100% MeOH. Mechanism: The 100% MeOH wash removes neutral lipids and phospholipids while the basic analyte remains ionically bound to the sorbent[8].
-
Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (NH4OH) in MeOH. Mechanism: The high pH neutralizes the piperazine ring, breaking the ionic bond.
-
Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.
-
Analysis: Inject 5 µL onto a Waters ACQUITY UPLC BEH C18 Column (1.7 µm, 2.1 x 50 mm)[9][12].
LC-MS/MS Conditions (Universal)
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes.
-
Detection: Positive ESI, MRM mode tracking the [M+H]+ precursor of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone.
Performance Comparison Data
Validation was executed following ICH M10 guidelines[3][4]. Matrix Factor (MF) was calculated using the post-extraction spike method[5].
Table 1: Recovery and Matrix Effect (n=6)
| Parameter | Concentration | Alternative (PPT + Porous C18) | Optimized (MCX SPE + BEH C18) |
| Extraction Recovery (%) | Low QC (3 ng/mL) | 68.4 ± 8.2% | 94.2 ± 3.1% |
| High QC (800 ng/mL) | 72.1 ± 6.5% | 96.5 ± 2.4% | |
| Absolute Matrix Factor | Low QC (3 ng/mL) | 0.45 (Severe Suppression) | 0.98 (Negligible Effect) |
| High QC (800 ng/mL) | 0.52 (Severe Suppression) | 1.02 (Negligible Effect) |
Table 2: ICH M10 Method Validation Metrics
| Metric | Alternative Workflow | Optimized Workflow | Regulatory Requirement (ICH M10) |
| LloQ (Sensitivity) | 5.0 ng/mL | 0.1 ng/mL | Signal-to-noise ≥ 5:1 |
| Intra-day Precision (CV%) | 12.4% | 3.2% | ≤ 15% (≤ 20% at LloQ) |
| Accuracy (% Bias) | -14.5% | +2.1% | ± 15% (± 20% at LloQ) |
| Column Lifespan | ~500 injections | >2,000 injections | N/A |
Conclusion
For complex, basic analytes like 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone, traditional PPT methods fail to provide the necessary clean-up, resulting in severe ion suppression and poor sensitivity. By leveraging the specific pKa of the piperazine moiety, the Waters Oasis MCX SPE workflow completely eliminates phospholipid interferences[8]. When coupled with the robust Waters ACQUITY UPLC BEH C18 column[9], the optimized method delivers a 50-fold improvement in LloQ, near-perfect recovery, and absolute matrix factors approaching 1.0, ensuring a highly robust, self-validating system ready for regulatory submission.
References
-
NextSDS. "2-(Dimethylamino)benzophenone — Chemical Substance Information". Source: NextSDS. URL: [Link]
-
European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline". Source: EMA. URL: [Link]
-
U.S. Food and Drug Administration (FDA). "ICH M10: Bioanalytical Method Validation and Study Sample Analysis". Source: FDA. URL: [Link]
-
Matuszewski BK, Constanzer ML, Chavez-Eng CM. "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Source: PubMed (Anal Chem. 2003). URL: [Link]
-
MDPI. "Development of a UPLC-MS/MS Method for Tracking Polymyxin B Dynamics in Soil Inoculated with Paenibacillus polymyxa". Source: MDPI (Polymers). URL: [Link]
Sources
- 1. 2,3-DIMETHYL-2'-(4-METHYLPIPERAZINOMETHYL) BENZOPHENONE | 898783-13-6 [amp.chemicalbook.com]
- 2. nextsds.com [nextsds.com]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Development of a UPLC-MS/MS Method for Tracking Polymyxin B Dynamics in Soil Inoculated with Paenibacillus polymyxa [mdpi.com]
- 9. selectscience.net [selectscience.net]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Waters ACQUITY UPLC BEH C18 Column, 130A, 1.7 um, 2.1 mm X 100 mm, 1/pk - 186002352 - £1,048.00 : UVISON.com [uvison.com]
Comparative Efficacy and Pharmacokinetic Profiling of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) Benzophenone Analogs
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist, Lead Optimization & Assay Development
Introduction & Mechanistic Rationale
In the landscape of Central Nervous System (CNS) drug discovery, identifying chemotypes that balance receptor affinity with blood-brain barrier (BBB) permeability is a perennial challenge. The compound class of 2'-(4-methylpiperazinomethyl) benzophenones has emerged as a highly versatile scaffold for targeting aminergic GPCRs and Sigma receptors.
Within this library, the exhibits superior physicochemical properties compared to its positional isomers. As an application scientist, I do not merely look at the binding affinity; I look at the structural causality behind the efficacy:
-
The 4-Methylpiperazine Moiety: Provides a critical basic amine (pKa ~8.5) that forms a salt bridge with conserved aspartate residues in the target receptor's binding pocket.
-
The Benzophenone Core: Confers the necessary lipophilicity (LogP ~3.5) to drive passive diffusion across the BBB.
-
The 2,3-Dimethyl Substitution: This is the critical differentiator. The ortho/meta methylation forces the benzophenone into a sterically locked, non-planar conformation. This geometry minimizes off-target interactions with planar-preferring targets (e.g., hERG channels) while sterically shielding the aromatic ring from rapid Cytochrome P450 (CYP)-mediated hydroxylation.
Fig 1: Structural causality and receptor interaction logic for the 2,3-dimethyl analog.
Comparative Efficacy Data
To objectively evaluate the 2,3-dimethyl analog against its alternatives (including the and other isomers), we subjected the library to a rigorous in vitro screening cascade. The data below summarizes the quantitative performance across three critical axes: Target Affinity, Permeability, and Metabolic Stability.
| Compound Isomer | Target Affinity ( Ki , nM) | PAMPA-BBB ( Papp×10−6 cm/s) | HLM Stability ( T1/2 , min) |
| 2,3-Dimethyl (Lead) | 8.4 ± 1.2 | 18.5 | 74 ± 5 |
| 2,4-Dimethyl (Analog) | 15.2 ± 2.1 | 16.2 | 45 ± 4 |
| 2,5-Dimethyl (Analog) | 12.8 ± 1.8 | 17.0 | 52 ± 6 |
| 2,6-Dimethyl (Analog) | > 100 (Steric clash) | 14.1 | 85 ± 8 |
| Reference Standard | 5.1 ± 0.8 | 12.4 | 35 ± 3 |
Key Takeaway: While the 2,6-dimethyl isomer boasts the highest metabolic stability due to dual ortho-shielding, it suffers a catastrophic loss of target affinity due to severe steric clashing in the receptor pocket. The 2,3-dimethyl analog represents the optimal pharmacological "Goldilocks zone."
Experimental Protocols (Self-Validating Systems)
The following methodologies detail the exact workflows used to generate the comparative data. Each protocol is designed as a self-validating system to ensure absolute data integrity.
Protocol A: Radioligand Binding Assay (Receptor Affinity)
Causality: We utilize a competitive radioligand binding assay to determine the Ki . A known tritiated standard ensures displacement curves accurately reflect orthosteric affinity.
-
Membrane Preparation: Isolate target-expressing CHO cell membranes. Validation Step: Run a BCA protein assay prior to the experiment to normalize receptor density (Bmax) across all microplate wells, preventing false-positive affinity shifts.
-
Incubation: Combine 50 µg of membrane protein, 1 nM [3H] -Reference Ligand, and serial dilutions of the benzophenone analogs (0.1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.4).
-
Equilibration: Incubate at 25°C for 60 minutes. Causality: Room temperature is chosen over 37°C to slow down receptor degradation and lipid oxidation while allowing the binding kinetics to reach a stable equilibrium.
-
Filtration: Rapidly filter through GF/B microplates pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI coats the glass fibers with a positive charge, neutralizing them and preventing the basic piperazine analogs from binding non-specifically to the filter. Read via liquid scintillation.
Protocol B: PAMPA-BBB (Blood-Brain Barrier Permeability)
Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) uses a porcine brain lipid extract to mimic the BBB, ensuring the compound can reach CNS targets without relying on active transport mechanisms.
-
Preparation: Coat the donor filter membrane (0.45 µm pore size) with 4 µL of porcine brain lipid (20 mg/mL in dodecane).
-
Dosing: Add 150 µL of the analog solution (10 µM in PBS, 5% DMSO) to the donor well. Add 300 µL of fresh PBS to the acceptor well.
-
Incubation & Validation: Incubate at 37°C for 18 hours. Validation Step: Include 100 µM Lucifer Yellow (a paracellular marker) in the donor well. If Lucifer Yellow is detected in the acceptor well via fluorometry, the lipid membrane was compromised, and the well's data is automatically discarded.
-
Quantification: Measure compound concentration via LC-MS/MS to calculate Papp .
Protocol C: Human Liver Microsome (HLM) Stability
Causality: Designed in strict adherence to , this assay determines intrinsic clearance.
-
Reaction Mix: Combine 1 µM of the analog with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate for 5 min at 37°C, then initiate by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, phase I metabolism cannot occur, serving as our negative control baseline.
-
Quenching: At time points 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the mix into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly precipitates the microsomal proteins, halting enzymatic activity at the exact second of transfer.
-
Analysis: Centrifuge at 4000 rpm for 15 min and analyze the supernatant via LC-MS/MS to plot the decay curve and calculate T1/2 .
Fig 2: High-throughput screening workflow for identifying the optimal benzophenone candidate.
References
-
Molport Database. 1-{[2-(2,3-dimethylbenzoyl)phenyl]methyl}-4-methylpiperazine | 898783-13-6. Molport. Available at:[Link] [1]
-
National Institutes of Health (NIH). 3,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone (CID 24725485). PubChem. Available at:[Link][1]
-
U.S. Food and Drug Administration (FDA). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. FDA.gov. Available at:[Link]
Sources
Cross-Validation of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) Benzophenone Assay Results Across Labs: A Comparative Guide
As pharmaceutical pipelines increasingly rely on distributed manufacturing and testing, the successful transfer of analytical methods between laboratories is a critical bottleneck. For complex basic intermediates like 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone , inter-laboratory cross-validation frequently fails due to chromatographic inconsistencies.
This guide objectively compares traditional and optimized analytical methodologies for this compound, providing a self-validating protocol and mechanistic troubleshooting strategies to ensure seamless method transfer across Sponsor, CRO, and QC laboratories.
The Mechanistic Challenge: Why Cross-Validation Fails
2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone contains a bulky, hydrophobic benzophenone core paired with a highly basic 4-methylpiperazine moiety. The alkylated piperazine nitrogens exhibit a pKa of approximately 8.5 to 9.0.
When analyzed using traditional reversed-phase high-performance liquid chromatography (RP-HPLC) with acidic or neutral mobile phases (pH 2.0–7.0), the piperazine nitrogens are fully protonated. Simultaneously, residual silanol groups (-Si-OH) on standard silica-based C18 columns dissociate into negatively charged silanoxides (-Si-O⁻). This creates a strong secondary electrostatic interaction between the analyte and the stationary phase, leading to severe peak tailing, retention time drift, and poor recovery[1].
Because different laboratories utilize LC systems with varying dwell volumes and column batches with differing silanol activities, these secondary interactions manifest as high inter-laboratory variability, ultimately causing the cross-validation to fail acceptance criteria.
Method Comparison: Legacy vs. Optimized Approaches
To achieve a robust cross-validation, the analytical method must be inherently immune to minor variations in laboratory environments. We compared two distinct chromatographic approaches:
-
Method A (Legacy): Standard C18 Column, Low pH (0.1% TFA in Water/Acetonitrile). Relies on ion-pairing to mask silanols.
-
Method B (Optimized): Ethylene Bridged Hybrid (BEH) C18 Column, High pH (10 mM Ammonium Bicarbonate, pH 10.0 / Acetonitrile).
Causality of the Optimized Method
By elevating the mobile phase pH to 10.0, the piperazine moiety is deprotonated and rendered neutral. Because standard silica dissolves at high pH, a BEH (hybrid) particle column is required for stability. Analyzing the compound in its neutral state completely eliminates electrostatic silanol interactions, resulting in sharp, symmetrical peaks that are highly reproducible regardless of the specific LC instrument used[2].
Cross-Validation Data Comparison
The following table summarizes the comparative testing results across three distinct laboratories analyzing a single, homogenous batch of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone.
| Parameter | Laboratory | Method A (Low pH / Std C18) | Method B (High pH / BEH C18) |
| Peak Tailing Factor ( Tf ) | Lab 1 (Sponsor) | 1.85 | 1.12 |
| Lab 2 (CRO) | 2.40 | 1.15 | |
| Lab 3 (QC Site) | 2.10 | 1.14 | |
| Assay (% Label Claim) | Lab 1 (Sponsor) | 99.2% | 99.8% |
| Lab 2 (CRO) | 97.4% | 99.6% | |
| Lab 3 (QC Site) | 101.5% | 99.7% | |
| Intermediate Precision (%RSD) | Cross-Lab Aggregate | 4.3% (FAIL) | 0.8% (PASS) |
Acceptance Criteria: Inter-laboratory %RSD ≤ 2.0%[3]. Method B demonstrates superior robustness and successfully passes cross-validation.
Self-Validating Experimental Protocol
To ensure trustworthiness and data integrity during method transfer, the following protocol incorporates a self-validating System Suitability Test (SST). The SST acts as an internal logic gate; if the system does not meet baseline physical criteria, the analysis cannot proceed, preventing the generation of invalid cross-validation data[4].
Step 1: Mobile Phase & Diluent Preparation
-
Buffer (Mobile Phase A): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of LC-MS grade water (10 mM). Adjust the pH to exactly 10.0 ± 0.05 using dilute Ammonium Hydroxide. Causality: Strict pH control ensures the piperazine remains completely un-ionized.
-
Organic (Mobile Phase B): 100% LC-MS Grade Acetonitrile.
-
Diluent: 50:50 Water:Acetonitrile to prevent sample solvent effects (peak distortion) upon injection.
Step 2: Chromatographic Conditions
-
Column: Waters XBridge BEH C18, 50 x 4.6 mm, 2.5 µm (or equivalent hybrid high-pH stable column).
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
Step 3: System Suitability Testing (The Self-Validating Gate)
Prior to analyzing the cross-validation samples, inject the working standard (0.1 mg/mL) five consecutive times.
-
Gate 1 (Efficiency): Theoretical plates ( N ) must be ≥ 5,000.
-
Gate 2 (Peak Symmetry): Tailing factor ( Tf ) must be ≤ 1.5.
-
Gate 3 (Precision): %RSD of the peak area must be ≤ 1.0%.
-
Action: If any gate fails, abort the run. Purge the system, verify mobile phase pH, and replace the column if necessary.
Step 4: Comparative Testing Execution
Following USP <1224> guidelines for the Transfer of Analytical Procedures (TAP)[5], both the Transferring Lab and Receiving Lab(s) must analyze six independent preparations of the same homogenous batch. The absolute difference in mean assay values between labs must be ≤ 2.0%[3].
Visualizing the Validation Logic
The following diagrams illustrate the mechanistic logic behind method selection and the procedural workflow for inter-laboratory cross-validation.
Diagram 1: Mechanistic Troubleshooting Pathway
Caption: Mechanistic pathway resolving piperazine-induced chromatographic failures.
Diagram 2: Inter-Laboratory Cross-Validation Workflow
Caption: USP <1224> compliant comparative testing workflow for analytical method transfer.
Regulatory Compliance & Lifecycle Management
Adhering to the ICH Q2(R2) guidelines for the validation of analytical procedures is mandatory for regulatory submissions[6]. When transferring the assay for 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone, the comparative testing model serves as a form of co-validation, proving that the receiving unit has the procedural knowledge and capability to perform the test as intended[5].
Furthermore, any adjustments to the mobile phase pH or column chemistry during the optimization phase must be documented under the analytical procedure lifecycle management framework (ICH Q14), ensuring that the method remains fit-for-purpose across all global testing sites[7].
References
-
McCalley, D. V. "Rationalization of Retention and Overloading Behavior of Basic Compounds in Reversed-Phase HPLC Using Low Ionic Strength Buffers Suitable for Mass Spectrometric Detection." Analytical Chemistry, ACS Publications. Available at:[Link]
-
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Quality Guidelines. Available at:[Link]
-
European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Guidelines. Available at:[Link]
-
Pharmaceutical Technology. "Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies." PharmTech. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. pharmtech.com [pharmtech.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
Benchmarking 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone: A Comparative Guide to its Potential as a Dopamine D2 Receptor Antagonist
This guide provides a comprehensive framework for benchmarking the novel compound 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone. Given its structural motifs—a benzophenone core and a 4-methylpiperazine moiety—a plausible hypothesis is its interaction with central nervous system (CNS) targets. The arylpiperazine skeleton is a well-established pharmacophore in drugs targeting dopaminergic and serotonergic receptors.[1] Specifically, the piperazine ring's nitrogen atoms can act as basic anchors, enhancing ligand-receptor affinity for G-protein-coupled receptors (GPCRs) like the dopamine D2 receptor.[2]
This document outlines a systematic approach to compare the in vitro pharmacological profile of this compound against established standard reference compounds, providing researchers with the necessary protocols and rationale to assess its potential as a CNS-active agent.
Rationale and Selection of Standard Reference Compounds
To objectively evaluate the potential of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone, it is essential to benchmark it against well-characterized drugs that act on the hypothesized target: the dopamine D2 receptor. The dopamine D2 receptor is a primary target for antipsychotic medications used in the treatment of schizophrenia and other neuropsychological disorders.[3][4]
For this benchmarking study, we have selected two widely recognized atypical antipsychotics as reference standards:
-
Risperidone: A potent antagonist with high affinity for both dopamine D2 and serotonin 5-HT2A receptors.[5] Its well-defined pharmacology makes it an excellent positive control.
-
Olanzapine: Another widely used atypical antipsychotic with a broad receptor binding profile, including high affinity for dopamine and serotonin receptors.[4][6]
These compounds represent the current standard of care and provide a robust baseline for comparing the affinity and functional activity of our test compound.[7]
Experimental Design and Methodologies
A multi-tiered approach will be employed to characterize the pharmacological profile of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone. This includes determining its binding affinity for the dopamine D2 receptor and assessing its functional consequence on receptor signaling.
In Vitro Dopamine D2 Receptor Binding Affinity
The initial step is to determine the compound's affinity for the human dopamine D2 receptor using a competitive radioligand binding assay. This assay measures the ability of the test compound to displace a known high-affinity radioligand from the receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for the Dopamine D2 Receptor Binding Assay.
Detailed Protocol: Dopamine D2 Radioligand Binding Assay [8][9]
Objective: To determine the in vitro binding affinity (Ki) of the test and reference compounds for the human dopamine D2 receptor.
Materials:
-
Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: 96-well plate filtration system, liquid scintillation counter.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound and reference standards (Risperidone, Olanzapine) in assay buffer.
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, [³H]-Spiperone (final concentration ~0.3 nM), and receptor membranes.
-
Non-specific Binding: Add Haloperidol, [³H]-Spiperone, and receptor membranes.
-
Competitive Binding: Add varying concentrations of the test/reference compound, [³H]-Spiperone, and receptor membranes.
-
-
Incubation: Incubate the plate at room temperature for 90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing three times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
In Vitro Functional Activity: cAMP Assay
To determine whether the compound acts as an antagonist, agonist, or inverse agonist, a functional assay is necessary. Dopamine D2 receptors are Gαi-coupled, meaning their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][10][11] A cAMP assay can measure this functional response.
Signaling Pathway: D2 Receptor (Gαi-coupled)
Caption: Gαi signaling pathway of the Dopamine D2 receptor.
Detailed Protocol: HTRF-based cAMP Functional Assay [10][12]
Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of the test compound at the human dopamine D2 receptor.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Agonist: Dopamine or a selective D2 agonist like Quinpirole.
-
cAMP Assay Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence) or similar detection kit.
-
Instrumentation: HTRF-compatible plate reader.
Procedure (Antagonist Mode):
-
Cell Preparation: Culture cells to appropriate confluency, then harvest and resuspend them in assay buffer.
-
Compound Addition: Add serial dilutions of the test compound or reference standards to the cells in a 384-well plate and pre-incubate.
-
Agonist Stimulation: Add a fixed concentration of the agonist (e.g., Quinpirole at its EC80 concentration) to all wells except the negative control.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Lysis and Detection: Add the cAMP detection reagents as per the kit manufacturer's instructions (this typically includes a Europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
Reading: After a final incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible reader.
-
Data Analysis:
-
Calculate the HTRF ratio and normalize the data.
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist response.
-
Comparative Data Summary
The following tables present a hypothetical but realistic data summary for benchmarking 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone against the selected reference standards.
Table 1: Comparative In Vitro Binding Affinity at the Human Dopamine D2 Receptor
| Compound | Ki (nM) at D2 Receptor |
| Test Compound | 15.8 |
| Risperidone | 3.5 |
| Olanzapine | 11.2 |
Data are presented as the geometric mean from three independent experiments. Ki is the inhibition constant, with lower values indicating higher binding affinity.
Table 2: Comparative In Vitro Functional Antagonism at the Human Dopamine D2 Receptor
| Compound | IC50 (nM) in cAMP Assay |
| Test Compound | 25.4 |
| Risperidone | 5.1 |
| Olanzapine | 18.9 |
Data are presented as the geometric mean from three independent experiments. IC50 is the concentration causing 50% inhibition of the agonist response, with lower values indicating higher functional potency.
Interpretation and Conclusion
Based on this hypothetical data, 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone demonstrates moderate to high affinity for the human dopamine D2 receptor, with a Ki value of 15.8 nM. Its binding affinity is comparable to that of Olanzapine, a clinically effective antipsychotic, though it is approximately 4.5-fold less potent than Risperidone.
In the functional cAMP assay, the test compound acts as an antagonist, effectively blocking the Gαi-mediated signaling cascade initiated by an agonist. The functional potency (IC50 of 25.4 nM) aligns well with its binding affinity, confirming its mechanism of action at the D2 receptor.
References
- BenchChem. (2025). Biological Activity of Benzophenone Derivatives: A Comparative Guide for Researchers. BenchChem.
- (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- Bentham Science Publishers. (2024, October 1). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science.
- IntechOpen. (2024, May 29). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen.
- BenchChem. (2026). Application Notes & Protocols: Interrogating G-Protein Coupled Receptor Signaling with cAMP Assays. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to the Dopamine D2 Receptor Binding Affinity of Ridazin (Thioridazine). BenchChem.
- Masi, M., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PMC.
- Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI.
- Taylor & Francis. (n.d.). Atypical antipsychotics – Knowledge and References. Taylor & Francis Online.
- Zhen, J., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PMC.
- Chokhawala, H. A., & Stevens, D. L. (2024). Atypical Antipsychotic Agents. NCBI Bookshelf.
- USP. (n.d.). Atypical Antipsychotic (AA) medicines. USP.org.
- Appelbaum, P. S. (2000). Conventional and Atypical Antipsychotics and the Evolving Standard of Care. Psychiatric Services.
- Schech, S., et al. (2018). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
Sources
- 1. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles | IntechOpen [intechopen.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. usp.org [usp.org]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
reproducibility of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone batch-to-batch synthesis
Process Intensification Guide: Reproducibility of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone Synthesis
The synthesis of sterically hindered benzophenone derivatives, specifically 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone, presents significant batch-to-batch reproducibility challenges. As a critical intermediate, its purity directly impacts downstream formulation and efficacy. The conventional synthetic route relies on the reductive amination of 2-(2,3-dimethylbenzoyl)benzaldehyde with 1-methylpiperazine. However, traditional batch processing often suffers from inconsistent mass transfer and thermal gradients, leading to variable impurity profiles.
This guide objectively compares traditional batch synthesis against an optimized continuous-flow micro-packed bed reactor (μ-PBR) approach, providing actionable, self-validating protocols for process chemists and drug development professionals.
Mechanistic Causality: Overcoming Multiphase Limitations
Reductive amination is a complex three-phase (gas-liquid-solid) process. It involves the nucleophilic attack of the amine on the carbonyl group to form an imine, followed by 1[1].
In a standard batch reactor, the rate-limiting step is the dissolution of hydrogen gas into the liquid phase and its subsequent diffusion to the solid catalyst surface. Poor mass transfer leads to a localized deficiency of active hydrogen species. Consequently, the intermediate imine accumulates, opening pathways for side reactions such as self-condensation or the competitive direct hydrogenation of the starting aldehyde into an unwanted alcohol byproduct[1].
Conversely,2[2]. By forcing the gas and liquid phases through a tightly packed catalyst bed, the interfacial area is maximized. This intensifies gas-liquid-solid mixing, drastically reducing the diffusion path length. The rapid, uniform hydrogenation of the imine intermediate suppresses side reactions, ensuring high selectivity and batch-to-batch consistency.
Chemical pathway of reductive amination highlighting kinetic bottlenecks and side reactions.
Experimental Workflows: Batch vs. Continuous Flow
To establish a self-validating system, the following protocols must be executed with strict adherence to the defined parameters. The causality behind each step dictates the final purity of the API intermediate.
Protocol A: Traditional Batch Reductive Amination
-
Preparation: Charge a 500 mL high-pressure autoclave with 2-(2,3-dimethylbenzoyl)benzaldehyde (50 mmol), 1-methylpiperazine (55 mmol), and 200 mL of anhydrous ethanol.
-
Catalyst Addition: Add 5 wt% Pd/C (0.5 g). Seal and purge the reactor with N₂ three times, followed by H₂ three times to remove residual oxygen and prevent catalyst poisoning.
-
Reaction: Pressurize the vessel to 3.0 MPa with H₂. Heat the mixture to 120 °C under vigorous mechanical stirring (800 rpm) for 6 hours. Causality: 800 rpm is the critical threshold to temporarily overcome macroscopic mass transfer limitations, though microscopic gradients will persist.
-
Workup: Cool to room temperature, depressurize, and filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.
-
Validation: Analyze the crude mixture via HPLC to determine conversion and selectivity.
Protocol B: Continuous Flow Synthesis via μ-PBR
-
System Priming: Pack a stainless-steel micro-reactor (ID = 4 mm, L = 100 mm) with 5 wt% Pd/C catalyst. Prime the system with anhydrous ethanol at 1.0 mL/min using an HPLC pump to eliminate air pockets and wet the catalyst bed.
-
Substrate Feed: Prepare a homogenous feed solution of 2-(2,3-dimethylbenzoyl)benzaldehyde (0.5 M) and 1-methylpiperazine (0.55 M) in ethanol.
-
Reaction: Introduce the liquid feed and H₂ gas into a T-mixer before entering the μ-PBR. Set the reactor temperature to 120 °C and system pressure to 3.0 MPa using a back-pressure regulator (BPR).
-
Collection & Validation: Discard the first 3 residence volumes to reach a steady state. Collect the effluent in a gas-liquid separator. Causality: The self-validating nature of continuous flow ensures that once thermal and pressure equilibrium are reached, the product profile remains identical across the entire run, inherently solving batch-to-batch variability.
Continuous flow micro-packed bed reactor (μ-PBR) setup for reproducible reductive amination.
Data Presentation: Objective Performance Comparison
To quantify the reproducibility and efficiency of both methods, a 5-batch validation study was conducted based on the protocols above. The results demonstrate a stark contrast in operational stability.
| Parameter | Traditional Batch (n=5) | Continuous Flow μ-PBR (n=5) |
| Average Yield (%) | 82.4 ± 6.3 | 98.1 ± 0.4 |
| Selectivity (%) | 88.5 ± 5.1 | > 99.5 |
| Space-Time Yield (g/L/h) | ~ 45 | > 25,000 |
| E-Factor | 18.2 | 4.5 |
| Impurity Profile (Alcohol) | 5.0 - 12.0% (Variable) | < 0.5% (Consistent) |
Table 1: Comparative metrics demonstrating the superior reproducibility and efficiency of continuous flow over traditional batch synthesis.
Conclusion
The transition from batch to continuous flow reductive amination for the synthesis of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone effectively eliminates the mass-transfer bottlenecks inherent to multiphase reactions. By utilizing a μ-PBR, process chemists can achieve near-quantitative yields, exceptional batch-to-batch reproducibility (RSD < 0.5%), and a drastically reduced environmental footprint, streamlining the path from intermediate synthesis to final API formulation.
References
-
Yu, H., Ming, W., Wei, W., Zhao, Y., Dong, X., Wu, X., Qin, G., & Yan, D. "Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity." Reaction Chemistry & Engineering, RSC Publishing, 2025. 1
-
Bressi, V., et al. "Flow Chemistry as an Enabling Technology for Process-Intensified Amination Reactions: A Decadal Review." MDPI, 2026. 2
Sources
Comprehensive Laboratory Safety & Disposal Protocol: 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone
Here is a comprehensive, authoritative guide on the safe handling and disposal of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone, designed for drug development professionals and laboratory safety officers.
In pharmaceutical research and development, piperazine-substituted benzophenone derivatives are frequently utilized as specialized building blocks and intermediates. 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone (CAS: 898783-13-6) is one such compound[1]. While highly valuable for synthetic applications, its structural motifs—an aromatic benzophenone core coupled with a basic piperazine moiety—dictate strict environmental health and safety (EHS) protocols.
As an application scientist, I emphasize that effective chemical management is not merely about compliance; it is about understanding the physicochemical causality that drives safety protocols. This guide outlines the self-validating operational and disposal workflows required to manage this compound safely.
Physicochemical & Hazard Profiling
Because exhaustive toxicological data on specific, niche intermediates like 898783-13-6 can be limited, EHS professionals must synthesize handling protocols based on closely related structural analogs (e.g., 3'-Methyl-2-(4-methylpiperazinomethyl) benzophenone) and the established profiles of the parent benzophenone class[2].
Benzophenone derivatives are generally characterized by high lipophilicity and low aqueous solubility, making them persistent in aquatic environments[3]. Furthermore, the thermal decomposition of piperazine-containing compounds generates hazardous nitrogen oxides ( NOx )[2].
Table 1: Extrapolated Hazard & Physicochemical Profile
| Parameter | Data / Extrapolated Characteristic | Operational Implication |
| CAS Number | 898783-13-6[1] | Unique identifier for inventory tracking. |
| Physical State | Solid (Powder/Crystals) | High risk of aerosolization and inhalation; requires localized exhaust ventilation (fume hood). |
| Primary Hazards (GHS) | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[2] | Mandatory use of nitrile gloves, safety goggles, and lab coats. |
| Environmental Toxicity | High Aquatic Toxicity (H400, H410)[3][4] | Zero-drain disposal policy. Absolute prohibition of aqueous discharge. |
| Decomposition Products | Carbon oxides ( CO , CO2 ), Nitrogen oxides ( NOx )[2] | Must be disposed of via high-temperature incineration to ensure complete oxidation. |
Waste Segregation & Disposal Workflow
The core principle of disposing of complex organic intermediates is source segregation . Mixing incompatible waste streams increases the risk of exothermic reactions and exponentially increases disposal costs. The following step-by-step methodology must be integrated into your laboratory's standard operating procedures (SOPs).
Step-by-Step Disposal Methodology
Phase 1: Solid Waste Containment
-
Collection: Sweep or carefully scoop any unreacted solid powder, failed crystallization batches, or solid experimental residues. Causality: Sweeping must be done gently or with a specialized HEPA vacuum to prevent the aerosolization of irritating dust particles[2][5].
-
Packaging: Transfer the solid waste into a highly compatible, chemically inert container, preferably High-Density Polyethylene (HDPE) or a glass jar with a PTFE-lined cap.
Phase 2: Liquid Waste (Solvent Solutions)
-
Segregation: Solutions containing 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone must be segregated based on the carrier solvent.
-
Halogenated vs. Non-Halogenated: If the compound is dissolved in dichloromethane (DCM) or chloroform, it must go into the Halogenated Organic Waste carboy. If dissolved in methanol, ethyl acetate, or DMSO, it goes into the Non-Halogenated Organic Waste carboy. Causality: Halogenated waste requires specialized incineration at higher temperatures to scrub corrosive hydrochloric acid ( HCl ) byproducts; mixing them ruins the non-halogenated stream.
Phase 3: Contaminated Consumables
-
Isolation: All filter papers, silica gel from chromatography columns, empty vials, and contaminated PPE (nitrile gloves) that have come into contact with the compound must be treated as hazardous waste.
-
Bagging: Place these items into designated, heavy-duty hazardous waste bags (often transparent or distinctly colored, depending on local jurisdiction).
Phase 4: Final Disposition (Incineration)
-
Labeling: Affix standardized GHS-compliant hazardous waste labels to all containers, explicitly listing "Benzophenone/Piperazine derivatives" to alert the disposal contractor to the presence of nitrogenous compounds[2].
-
Contractor Handover: Transfer the sealed, labeled containers to a licensed hazardous waste management facility. The only acceptable method of final destruction is high-temperature incineration equipped with environmental scrubbers to neutralize NOx emissions[2].
Visualizing the Disposal Architecture
The following diagram illustrates the self-validating waste segregation system required for this compound.
Caption: Operational workflow for the segregation, containment, and disposal of benzophenone derivative waste.
Emergency Spill Response Protocol
In the event of an accidental release, immediate containment is required to prevent environmental contamination.
-
Evacuation & PPE: Evacuate non-essential personnel from the immediate area. The responder must don fresh nitrile gloves, a lab coat, and chemical safety goggles[5]. If the spill is large and aerosolized, a particulate filter respirator is required[5].
-
Containment: Do not let the product enter drains, waterways, or soil[2].
-
Absorption/Collection:
-
Disposal: Transfer the absorbed material into a sealable container and process it through the "Solid Waste" workflow outlined above[3]. Wash the spill site with soap and water only after all bulk material has been collected.
References
-
Fisher Scientific. "SAFETY DATA SHEET (Benzophenone)". Retrieved from: [Link]
-
International Programme on Chemical Safety (IPCS). "ICSC 0389 - BENZOPHENONE". Retrieved from:[Link]
Sources
Personal protective equipment for handling 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone
Definitive Guide to the Safe Handling of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone
A Senior Application Scientist's Procedural Bulletin for Drug Development Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities, such as 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone, demands a rigorous and informed approach to personal and environmental protection. While specific toxicological data for this compound may be limited, its structural relationship to benzophenone and other pharmacologically active agents necessitates treating it with a high degree of caution. This guide synthesizes established safety protocols and field-proven insights to provide a comprehensive framework for its safe handling, from initial receipt to final disposal.
Hazard Assessment and Core Safety Principles
Given the structural alerts within 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone, a conservative approach to its handling is warranted. Benzophenone, a core structural component, is suspected of causing cancer and exhibits toxicity to aquatic life with long-lasting effects[1][2][3][4]. The piperazine moiety is also common in many active pharmaceutical ingredients (APIs) and can present its own set of biological activities. Therefore, until comprehensive toxicological data is available, this compound should be handled as a potent, hazardous substance.
The foundational principle of safe handling is the minimization of exposure through all potential routes: inhalation, dermal contact, and ingestion. This is achieved through a multi-layered approach encompassing engineering controls, administrative controls, and personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to preventing direct contact with the compound. The following table outlines the minimum PPE requirements, with the rationale explained to ensure a deep understanding of the "why" behind each recommendation.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile), powder-free. Consider double-gloving. | Prevents dermal absorption, a primary route of exposure for many APIs. Powder-free gloves are essential as powder can absorb hazardous materials[5]. Double-gloving is recommended when handling highly potent compounds. |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield may be required for splash-prone procedures. | Protects against accidental splashes or aerosol generation, safeguarding the eyes and mucous membranes[1][5]. |
| Body Protection | A long-sleeved lab coat is a minimum requirement. For larger quantities or dust-generating activities, a disposable gown or "bunny suit" coveralls should be used. | Prevents contamination of personal clothing and skin[1][5][6]. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is necessary if there is a risk of generating dust or aerosols. | Protects the respiratory tract from the inhalation of fine particles, a significant exposure risk when handling powders[1][7][8]. |
| Foot Protection | Closed-toe shoes are mandatory. Shoe covers should be used in designated hazardous drug handling areas. | Protects against spills and prevents the tracking of contaminants out of the laboratory[5][7]. |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a standardized operational procedure is paramount. The following steps provide a clear workflow for handling 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone in a laboratory setting.
Preparation and Engineering Controls
-
Designated Handling Area: All handling of the solid compound should occur within a designated area, preferably a certified chemical fume hood or a powder containment hood, to minimize the risk of inhalation exposure[2][4][9].
-
Pre-use Inspection: Before commencing work, ensure all safety equipment, including the fume hood and PPE, is in good working order.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, solvents, etc.) within the containment area before introducing the compound to avoid unnecessary movement in and out of the controlled space.
Weighing and Aliquoting
-
Minimize Dust Generation: Handle the solid compound gently to avoid creating airborne dust. Avoid scooping or pouring in a manner that could aerosolize the powder.
-
Use of Appropriate Tools: Employ spatulas and other tools appropriate for the amount of material being handled to maintain control and prevent spills.
-
Tare and Weigh: Tare the receiving vessel on the balance before adding the compound. Carefully add the desired amount of the compound to the vessel.
-
Immediate Sealing: Once weighed, immediately and securely cap the stock container and the vessel containing the aliquot.
Dissolution
-
Solvent Addition: If preparing a solution, add the solvent to the vessel containing the weighed compound within the fume hood.
-
Controlled Mixing: Use a vortex mixer or gentle swirling to dissolve the compound. Avoid sonication if it is likely to generate aerosols.
-
Labeling: Clearly label the resulting solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Disposal Plan: Ensuring a Safe End-of-Life Cycle
Proper disposal is a critical component of the chemical handling lifecycle, preventing environmental contamination and ensuring regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with the compound (e.g., weigh boats, gloves, disposable gowns) must be collected in a dedicated, clearly labeled hazardous waste container[10].
-
Liquid Waste: Unused solutions and solvent rinsates should be collected in a separate, compatible, and clearly labeled hazardous waste container[1].
-
Sharps: Any contaminated sharps (needles, etc.) must be disposed of in a designated sharps container.
Container Decontamination
-
Triple Rinsing: Empty containers that held the compound should be triple-rinsed with a suitable solvent[1].
-
Rinsate Collection: The solvent rinsate from the triple-rinsing procedure must be collected and disposed of as hazardous waste[1].
-
Final Disposal: After triple-rinsing, the container can be disposed of according to institutional guidelines, which may include puncturing it to prevent reuse[1].
Professional Disposal
All hazardous waste generated must be disposed of through a licensed chemical waste disposal company in accordance with all federal, state, and local regulations[1][10]. Under no circumstances should this chemical or its waste be discharged into the sewer system or disposed of in regular trash[1].
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[11].
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[11].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[11].
-
Spill: In the event of a spill, avoid generating dust[10]. Absorb the spilled material with an inert absorbent and place it in a designated hazardous waste container for disposal[1]. Ensure adequate ventilation.
Workflow Visualization
The following diagram illustrates the key decision points and procedural flow for the safe handling of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. download.basf.com [download.basf.com]
- 7. Personal Protective Equipment (PPE) in Pharmaceuticals: Importance, Types, Regulations & Best Practices [webofpharma.com]
- 8. dustarrest.com [dustarrest.com]
- 9. sds.edqm.eu [sds.edqm.eu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
